1,3-Dimethoxybenzene-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1,3-bis(trideuteriomethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZNOMCNRMUKPS-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC=C1)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 1,3-Dimethoxybenzene-d6 in Advanced Analytical Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical research and development, the demand for precision, accuracy, and reliability in quantitative analysis is paramount. Stable isotope-labeled internal standards are the cornerstone of achieving high-quality data in mass spectrometry-based assays. Among these, 1,3-Dimethoxybenzene-d6 stands out as a crucial tool for the quantification of its non-labeled counterpart and related analytes. This technical guide provides a comprehensive overview of this compound, its applications, and detailed methodologies for its use.
Core Applications of this compound
The primary application of this compound is as an internal standard in quantitative analytical methods, most notably in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its utility stems from its chemical identity to the non-labeled 1,3-dimethoxybenzene, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization. The mass difference, due to the six deuterium atoms, enables its distinction from the analyte by the mass spectrometer.
This stable isotope-labeled standard is instrumental in correcting for variations that can occur throughout the analytical process, including:
-
Sample Preparation: Compensates for losses during extraction, concentration, and derivatization steps.
-
Instrumental Analysis: Accounts for variability in injection volume and instrument response.
-
Matrix Effects: Mitigates the impact of co-eluting compounds from complex matrices that can suppress or enhance the analyte's ionization.
Quantitative Data Summary
The physical and chemical properties of this compound are critical for its function as an internal standard. The following table summarizes its key quantitative data.
| Property | Value |
| Chemical Name | 1,3-bis(trideuteriomethoxy)benzene |
| Synonyms | This compound |
| CAS Number | 16469-85-5 |
| Molecular Formula | C₈D₆H₄O₂ |
| Molecular Weight | 144.201 g/mol |
| Accurate Mass | 144.106 Da |
| Isotopic Purity (atom % D) | ≥ 99% |
| Chemical Purity | ≥ 98% |
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound as an internal standard in both LC-MS/MS and GC-MS for the quantification of 1,3-dimethoxybenzene.
General Workflow for Internal Standard Application
The overarching workflow for using a deuterated internal standard is a systematic process designed to ensure the highest quality of quantitative data.
Protocol for Quantification by LC-MS/MS
This protocol is designed for the quantification of 1,3-dimethoxybenzene in a complex matrix, such as in the analysis of pharmaceutical impurities.
1. Preparation of Standard and Sample Solutions:
-
1,3-Dimethoxybenzene Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-dimethoxybenzene and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 1,3-dimethoxybenzene stock solution. Each standard should be spiked with a fixed concentration of the IS working solution.
-
Working Internal Standard Solution (e.g., 1 µg/mL): Dilute the IS stock solution to the desired concentration with the appropriate solvent mixture (e.g., 50:50 v/v acetonitrile/water).
-
Sample Preparation: To a known volume or weight of the sample, add a precise volume of the working internal standard solution. Process the sample using an appropriate extraction method such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, optimized for the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 1,3-dimethoxybenzene and this compound.
3. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard for all samples, calibration standards, and quality controls.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Protocol for Quantification by GC-MS
This protocol is suitable for the analysis of volatile and semi-volatile compounds, where 1,3-dimethoxybenzene may be present.
1. Preparation of Standard and Sample Solutions:
-
Follow the same procedure as for LC-MS/MS to prepare stock solutions, working standards, and the internal standard solution in a volatile solvent (e.g., dichloromethane or hexane).
-
For sample preparation, use methods such as liquid-liquid extraction or solid-phase extraction with a solvent compatible with GC analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection: Split/splitless or other appropriate injection techniques.
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from other matrix components.
-
Mass Spectrometer: A mass spectrometer with electron ionization (EI) or chemical ionization (CI).
-
Detection: Selected Ion Monitoring (SIM) to monitor characteristic ions for both 1,3-dimethoxybenzene and this compound.
3. Data Analysis:
-
The data analysis process is analogous to that of LC-MS/MS, involving the calculation of peak area ratios and quantification against a calibration curve.
Signaling Pathways and Logical Relationships
The principle of internal standard quantification is based on a direct and consistent relationship between the analyte and its deuterated counterpart. This relationship ensures that any variations in the analytical process affect both compounds equally, thus maintaining a constant response ratio.
An In-depth Technical Guide to 1,3-Dimethoxybenzene-d6 (CAS: 16469-85-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dimethoxybenzene-d6, a deuterated analog of 1,3-dimethoxybenzene. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analysis or as mechanistic probes in chemical reactions. This guide covers the compound's properties, synthesis, and key applications, with a focus on detailed experimental protocols and data presentation.
Core Compound Properties
This compound is a stable isotope-labeled version of 1,3-dimethoxybenzene where the six hydrogen atoms on the two methoxy groups are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry and nuclear magnetic resonance (NMR) based quantitative studies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 16469-85-5 |
| Molecular Formula | C₈D₆H₄O₂ |
| Molecular Weight | 144.20 g/mol |
| IUPAC Name | 1,3-bis(trideuteriomethoxy)benzene |
| Appearance | Colorless to pale yellow liquid |
| Unlabeled CAS No. | 151-10-0 |
Synthesis and Spectroscopic Characterization
The synthesis of this compound typically involves the methylation of resorcinol with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), in the presence of a base.
Representative Synthetic Protocol
Reaction: Resorcinol is reacted with a deuterated methylating agent in the presence of a suitable base to yield this compound.
Materials:
-
Resorcinol
-
Deuterated methyl iodide (CD₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of resorcinol in anhydrous acetone, add potassium carbonate.
-
Stir the mixture at room temperature and add deuterated methyl iodide dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | The spectrum will show signals corresponding to the four aromatic protons. The characteristic singlet for the methoxy protons around 3.8 ppm in the non-deuterated compound will be absent due to the deuterium substitution. |
| ¹³C NMR | The spectrum will be similar to the non-deuterated compound, showing signals for the aromatic carbons and the methoxy carbons. The signal for the deuterated methoxy carbons will appear as a multiplet due to C-D coupling. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z 144, which is 6 mass units higher than the non-deuterated compound (m/z 138). |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative analytical methods. Its chemical properties, being nearly identical to the non-deuterated form, allow it to be used to correct for variations in sample preparation, injection volume, and instrument response.
Quantitative NMR (qNMR) Spectroscopy
This compound is an excellent internal standard for qNMR because its ¹H NMR spectrum is simple, with the aromatic proton signals not overlapping with many analytes.
Experimental Protocol for qNMR using this compound as an Internal Standard:
-
Preparation of Standard Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to prepare a stock solution of known concentration.
-
Sample Preparation: Accurately weigh a known amount of the analyte and dissolve it in a known volume of the same deuterated solvent.
-
Spiking the Sample: Add a precise volume of the this compound stock solution to the analyte solution.
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1, typically 5 times the longest T₁ relaxation time of the protons of interest) and a sufficient number of scans for a good signal-to-noise ratio.
-
Ensure a calibrated 90° pulse is used.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the aromatic protons of this compound.
-
The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
Isotope Dilution Mass Spectrometry (IDMS)
In LC-MS or GC-MS, this compound can be used as an internal standard for the quantification of 1,3-dimethoxybenzene or related analytes. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass. The ratio of the analyte to the internal standard signal is used for accurate quantification.
Carbocation Scavenger in Peptide Synthesis
The non-deuterated 1,3-dimethoxybenzene is used as a carbocation scavenger in the acidic cleavage step of solid-phase peptide synthesis (SPPS).[1] During the removal of protecting groups like tert-butyl, highly reactive carbocations are generated, which can lead to unwanted side reactions with sensitive amino acid residues. 1,3-Dimethoxybenzene, being electron-rich, can trap these carbocations, preventing side product formation.[1] While this compound would also function as a scavenger, its primary use is not in this application due to its higher cost. However, understanding this role is crucial for researchers working with related compounds.
Conclusion
This compound is a valuable tool for researchers in the pharmaceutical and chemical sciences. Its primary utility as an internal standard in qNMR and mass spectrometry enables accurate and precise quantification of analytes. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for its effective implementation in a laboratory setting. The detailed protocols and structured data provided herein are intended to support the seamless integration of this compound into research and development workflows.
References
An In-depth Technical Guide to the Synthesis and Preparation of 1,3-Dimethoxybenzene-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of 1,3-Dimethoxybenzene-d6, a deuterated internal standard and tracer for quantitative analysis in various research and development applications. The primary synthetic route detailed is the Williamson ether synthesis, a reliable and well-established method for the preparation of ethers.
Introduction
This compound, also known as resorcinol-d6 dimethyl ether, is an isotopically labeled version of 1,3-dimethoxybenzene where the six hydrogen atoms on the two methoxy groups are replaced with deuterium. This isotopic substitution makes it an invaluable tool in mass spectrometry-based bioanalytical assays, metabolic studies, and as an internal standard in nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) for the accurate quantification of its non-deuterated analog.[1] The synthesis of this compound is crucial for its application in pharmaceutical and chemical research.
Synthetic Pathway
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of resorcinol (1,3-dihydroxybenzene) with a deuterated methylating agent, typically methyl-d3 iodide (CD₃I), in the presence of a base. The general reaction scheme is depicted below.
Figure 1. General reaction scheme for the synthesis of this compound.
Experimental Protocol
This section details a representative experimental protocol for the synthesis of this compound via the Williamson ether synthesis.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Resorcinol | C₆H₆O₂ | 110.11 | Starting material |
| Methyl-d3 Iodide | CD₃I | 144.96 | Deuterated alkylating agent |
| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous, powdered |
| Acetone | C₃H₆O | 58.08 | Anhydrous, reaction solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | For washing |
| Brine | NaCl(aq) | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |
3.2. Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to dissolve the resorcinol.
-
Addition of Methyl-d3 Iodide: Slowly add methyl-d3 iodide (2.2 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
3.3. Experimental Workflow Diagram
Figure 2. Step-by-step workflow for the synthesis of this compound.
Characterization Data
The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.
4.1. Physical Properties
| Property | Value |
| Molecular Formula | C₈H₄D₆O₂ |
| Molar Mass | 144.20 g/mol |
| Appearance | Colorless liquid |
4.2. Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding only to the aromatic protons, as the methoxy protons are replaced by deuterium. The aromatic region will display a characteristic splitting pattern for a 1,3-disubstituted benzene ring.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for the aromatic carbons and a signal for the deuterated methoxy carbons. The C-D coupling can lead to a multiplet for the methoxy carbon signal.
-
²H NMR: The deuterium NMR spectrum will show a singlet corresponding to the six equivalent deuterium atoms of the two -OCD₃ groups.
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) at m/z 144, which is 6 mass units higher than the non-deuterated analog (m/z 138). The fragmentation pattern will be characteristic of a dimethoxybenzene structure, with key fragments showing the loss of CD₃ and OCD₃ radicals.
Table of Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | Aromatic protons: δ 6.4-7.2 ppm |
| ¹³C NMR (CDCl₃) | Aromatic carbons: δ 100-160 ppm; Methoxy carbon (-OCD₃): signal will be a multiplet due to C-D coupling. |
| Mass Spec (EI) | M⁺ at m/z 144, fragments at m/z 129 (M-CD₃), m/z 113 (M-OCD₃) |
Safety and Handling
-
Resorcinol: Harmful if swallowed and irritating to the skin and eyes.
-
Methyl-d3 Iodide: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium Carbonate: Irritant.
-
Acetone and Diethyl Ether: Highly flammable liquids. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Conclusion
The Williamson ether synthesis provides a straightforward and effective method for the preparation of this compound. By using readily available starting materials and a deuterated alkylating agent, this isotopically labeled compound can be synthesized with good yield and high purity. Proper characterization using NMR and MS is essential to confirm the identity and isotopic enrichment of the final product. This technical guide provides a solid foundation for researchers to produce this valuable tool for their analytical and metabolic studies.
References
1,3-bis(trideuteriomethoxy)benzene characteristics
An In-depth Technical Guide to 1,3-bis(trideuteriomethoxy)benzene
This technical guide provides a comprehensive overview of the core characteristics, synthesis, and analysis of 1,3-bis(trideuteriomethoxy)benzene, a deuterated analog of 1,3-dimethoxybenzene. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for mechanistic studies, as internal standards, or to investigate kinetic isotope effects.
Core Characteristics
1,3-bis(trideuteriomethoxy)benzene is a specialized organic compound where the hydrogen atoms of the two methoxy groups are replaced with deuterium. This isotopic substitution primarily affects the compound's mass and certain spectroscopic properties, while its general chemical reactivity remains similar to its non-deuterated counterpart, 1,3-dimethoxybenzene. Deuterated compounds are valuable in drug metabolism and pharmacokinetic (DMPK) studies as they can exhibit slower rates of metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium bond is broken more slowly than a carbon-hydrogen bond.[1][2][]
Physical and Chemical Properties
The physical and chemical properties of 1,3-bis(trideuteriomethoxy)benzene are extrapolated from its non-deuterated analog, 1,3-dimethoxybenzene. The primary difference is the molecular weight due to the six deuterium atoms. Other physical properties such as boiling point, melting point, and density are expected to have negligible differences.
| Property | 1,3-dimethoxybenzene | 1,3-bis(trideuteriomethoxy)benzene (Predicted) | Source |
| Molecular Formula | C₈H₁₀O₂ | C₈H₄D₆O₂ | [4] |
| Molecular Weight | 138.16 g/mol | 144.20 g/mol | [4][5] |
| Appearance | Colorless liquid | Colorless liquid | [5] |
| Boiling Point | 85-87 °C at 7 mmHg | 85-87 °C at 7 mmHg | |
| Melting Point | -52 °C | ~ -52 °C | [5] |
| Density | 1.055 g/mL at 25 °C | ~ 1.055 g/mL at 25 °C | |
| Refractive Index | n20/D 1.524 | ~ 1.524 | |
| Solubility | Slightly soluble in water | Slightly soluble in water | [5] |
Experimental Protocols
Synthesis of 1,3-bis(trideuteriomethoxy)benzene
A common and effective method for synthesizing 1,3-bis(trideuteriomethoxy)benzene is the Williamson ether synthesis.[6][7][8][9][10] This reaction involves the deprotonation of 1,3-dihydroxybenzene (resorcinol) to form a dianion, which then undergoes nucleophilic substitution with a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I).
Reagents:
-
1,3-dihydroxybenzene (resorcinol)
-
Sodium hydride (NaH) or another strong base
-
Trideuteriomethyl iodide (CD₃I)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) as solvent
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-dihydroxybenzene and anhydrous DMF.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete to ensure complete deprotonation.
-
Add trideuteriomethyl iodide dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1,3-bis(trideuteriomethoxy)benzene.
Spectroscopic Characterization
The successful synthesis of 1,3-bis(trideuteriomethoxy)benzene can be confirmed through various spectroscopic techniques, primarily NMR and mass spectrometry.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The characteristic singlet for the methoxy protons found in 1,3-dimethoxybenzene at approximately 3.74 ppm will be absent.[11] The aromatic region should display a triplet and two doublets, consistent with a 1,3-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons. The signal for the methoxy carbons will be present but will appear as a multiplet due to the coupling between carbon-13 and deuterium (J-coupling).
-
²H NMR: The deuterium NMR spectrum will exhibit a single resonance corresponding to the six equivalent deuterium atoms of the two trideuteriomethoxy groups.
2.2.2. Mass Spectrometry (MS)
The mass spectrum of 1,3-bis(trideuteriomethoxy)benzene will provide definitive evidence of its formation.
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z value that is 6 units higher than that of 1,3-dimethoxybenzene (m/z 138.16).[12] Therefore, the expected molecular ion peak for the deuterated compound is approximately m/z 144.20.
-
Fragmentation Pattern: The fragmentation pattern will be similar to that of 1,3-dimethoxybenzene, but fragments containing the trideuteriomethyl group will have a mass increase of 3 units. For example, the loss of a trideuteriomethyl radical (•CD₃) would result in a fragment ion that is 3 mass units heavier than the corresponding fragment from the non-deuterated compound.
References
- 1. splendidlab.com [splendidlab.com]
- 2. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 4. Benzene, 1,3-dimethoxy- [webbook.nist.gov]
- 5. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. 1,3-Dimethoxybenzene(151-10-0) 1H NMR [m.chemicalbook.com]
- 12. Benzene, 1,3-dimethoxy- [webbook.nist.gov]
An In-depth Technical Guide to Deuterated Resorcinol Dimethyl Ether: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of deuterated resorcinol dimethyl ether, a stable isotope-labeled compound with significant potential in pharmaceutical research and development. By strategically replacing hydrogen atoms with deuterium, the properties of the parent molecule, resorcinol dimethyl ether, can be subtly yet powerfully modified. This alteration opens up a range of applications, from improving pharmacokinetic profiles to serving as a highly accurate internal standard in analytical studies.[1][2][3][4][5] This document will delve into the physicochemical properties, synthesis, and key applications of deuterated resorcinol dimethyl ether, offering valuable insights for its use in a research and drug development context.
Core Physicochemical Properties
The introduction of deuterium into the resorcinol dimethyl ether molecule primarily affects its mass and the vibrational energy of its carbon-deuterium bonds. While many of the bulk physicochemical properties will be similar to the non-deuterated (protio) analogue, the change in mass and bond strength can lead to significant differences in its metabolic fate and analytical behavior. The properties of the protio-resorcinol dimethyl ether are presented below as a baseline.
Table 1: Physicochemical Properties of Resorcinol Dimethyl Ether (1,3-Dimethoxybenzene)
| Property | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.17 g/mol [6][7] |
| Appearance | Colorless to pale colored liquid[6][8] |
| Boiling Point | 212-217.5 °C[6][8] |
| Melting Point | -52 to -55 °C[6][8] |
| Density | 1.055 - 1.070 g/mL at 20-25 °C[9][10] |
| Flash Point | 88.5 - 110 °C[6][8] |
| Refractive Index | 1.523 - 1.527 at 20 °C[8] |
| Solubility | Slightly soluble in water[6] |
For deuterated resorcinol dimethyl ether, the molecular weight will increase depending on the number of deuterium atoms incorporated. For a fully deuterated methyl group version (d6), the molecular weight would be approximately 144.20 g/mol . This mass difference is fundamental to its application as an internal standard in mass spectrometry.
Synthesis and Experimental Protocols
The synthesis of deuterated resorcinol dimethyl ether can be approached through several established methods for deuterium labeling. A common strategy involves the use of deuterated reagents in the final steps of the synthesis of the parent compound.
Proposed Synthesis of Deuterated Resorcinol Dimethyl Ether (d6)
A plausible method for the synthesis of resorcinol dimethyl ether with deuterated methyl groups (d6) involves the Williamson ether synthesis using a deuterated methylating agent.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve 1 mole of resorcinol in a suitable solvent such as ethanol.
-
Base Addition: Slowly add 2.5 moles of a 10% sodium hydroxide solution with stirring.
-
Methylation: Introduce a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent like diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the deuterated resorcinol dimethyl ether.
Diagram 1: Proposed Synthesis of Deuterated Resorcinol Dimethyl Ether (d6)
Applications in Drug Development and Research
The primary advantage of using deuterated compounds lies in the "kinetic isotope effect" (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. This has profound implications in drug metabolism, where C-H bond cleavage is often a rate-limiting step.[2][4]
Modulation of Pharmacokinetics
By selectively replacing hydrogen with deuterium at metabolically active sites, the rate of drug metabolism can be slowed down.[1][3] This can lead to:
-
Increased drug exposure (AUC): A slower metabolism can result in higher and more sustained plasma concentrations of the drug.
-
Longer half-life (t½): The drug remains in the body for a longer period, potentially allowing for less frequent dosing.[5]
-
Reduced formation of toxic metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of harmful byproducts.[1][3]
Diagram 2: The Kinetic Isotope Effect on Drug Metabolism
Use as an Internal Standard in Bioanalytical Methods
Deuterated compounds are considered the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[2][5] Their utility stems from the fact that they are chemically identical to the analyte but have a different mass.
Advantages as an Internal Standard:
-
Co-elution with the analyte: The deuterated standard has nearly identical chromatographic behavior to the non-deuterated analyte, ensuring they experience the same matrix effects during sample processing and analysis.
-
Distinct mass-to-charge ratio (m/z): This allows for simultaneous detection and quantification of both the analyte and the internal standard by the mass spectrometer without interference.
-
Improved accuracy and precision: By correcting for variability in sample extraction, injection volume, and ionization efficiency, deuterated internal standards significantly enhance the reliability of pharmacokinetic data.[2]
Diagram 3: Workflow for Pharmacokinetic Analysis using a Deuterated Internal Standard
Conclusion
Deuterated resorcinol dimethyl ether represents a valuable tool for researchers and scientists in the field of drug development. Its potential to favorably modulate pharmacokinetic properties through the kinetic isotope effect makes it an intriguing candidate for medicinal chemistry programs. Furthermore, its utility as a highly reliable internal standard in bioanalytical assays is indispensable for generating robust and accurate data for preclinical and clinical studies. This guide provides a foundational understanding of the properties, synthesis, and applications of deuterated resorcinol dimethyl ether, empowering researchers to leverage the unique advantages of deuterium chemistry in their work.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated Compounds [simsonpharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Resorcinol Dimethyl Ether Manufacturer, Resorcinol Dimethyl Ether Supplier, Exporter [gogiachemical.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. atul.co.in [atul.co.in]
- 9. chembk.com [chembk.com]
- 10. Resorcinol dimethyl ether, 98% - 151-10-0 | India | Otto Chemie Pvt Ltd [ottokemi.com]
Physical properties of 1,3-Dimethoxybenzene-d6 (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of 1,3-Dimethoxybenzene-d6, specifically its boiling point and density. Due to the limited availability of experimental data for the deuterated form, this guide presents the known properties of its non-deuterated analogue, 1,3-Dimethoxybenzene, and discusses the anticipated effects of deuterium substitution. Furthermore, detailed experimental protocols for the determination of these properties are provided, which are particularly relevant for handling small quantities of valuable isotopically labeled compounds.
Data Presentation
The physical properties of non-deuterated 1,3-Dimethoxybenzene are summarized in the table below. These values serve as a close approximation for this compound.
| Physical Property | Value | Conditions |
| Boiling Point | 85-87 °C | at 7 mmHg |
| Density | 1.055 g/mL | at 25 °C |
Note on Deuteration Effects:
The substitution of hydrogen with deuterium (a heavier isotope of hydrogen) typically leads to slight changes in the physical properties of a compound.
-
Boiling Point: The effect of deuteration on the boiling point of organic compounds is generally minimal. For many hydrocarbons, deuteration can lead to a slight decrease in the boiling point. However, in molecules capable of hydrogen bonding, such as heavy water (D₂O), the boiling point is slightly higher than that of regular water (H₂O) due to stronger intermolecular forces.[1][2][3] For 1,3-Dimethoxybenzene, which does not exhibit strong hydrogen bonding, the change in boiling point upon deuteration of the methoxy groups is expected to be negligible.
-
Density: Deuterated compounds are denser than their non-deuterated counterparts.[4][5] This is a direct consequence of the increased mass of deuterium compared to protium (the most common isotope of hydrogen), while the molecular volume remains largely unchanged. Therefore, the density of this compound is expected to be slightly higher than the 1.055 g/mL reported for 1,3-Dimethoxybenzene.
Experimental Protocols
Given the high value and often limited availability of deuterated compounds, microscale techniques are recommended for the experimental determination of their physical properties.
Micro-Boiling Point Determination
This method is suitable for determining the boiling point of a liquid using a small sample volume (a few microliters to 0.5 mL).[6][7][8]
Apparatus:
-
Small test tube or melting point capillary tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil, or a metal heating block)[6]
-
Rubber band or tubing to attach the sample tube to the thermometer
Procedure:
-
Introduce a small amount of the liquid sample (approximately 0.5 mL) into the small test tube.[6]
-
Place the sealed-end capillary tube into the test tube with the open end down.
-
Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Place the assembly into the heating apparatus (e.g., Thiele tube). The sample should be immersed in the heating oil.
-
Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[6][9][10][11]
Density Determination using a Pycnometer
A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.[12][13][14][15]
Apparatus:
-
Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)
-
Analytical balance (accurate to at least 0.001 g)
-
Constant temperature bath
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass (m_pycnometer).
-
Fill the pycnometer with the liquid sample (this compound), ensuring no air bubbles are trapped.
-
Insert the stopper. Excess liquid will be forced out through the capillary, ensuring the pycnometer is filled to its exact volume.
-
Carefully wipe any excess liquid from the outside of the pycnometer.
-
Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium.
-
Remove the pycnometer from the bath, dry the exterior completely, and weigh it. Record the mass (m_total).
-
Calculate the mass of the liquid: m_liquid = m_total - m_pycnometer.
-
The density (ρ) of the liquid is calculated using the formula: ρ = m_liquid / V_pycnometer, where V_pycnometer is the known volume of the pycnometer.
Mandatory Visualization
The following diagram illustrates the general workflow for the determination of the physical properties of a deuterated aromatic compound.
Caption: Workflow for Physical Property Determination of a Deuterated Compound.
References
- 1. periodic trends - Why is the boiling point of heavy water higher than normal water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium - Wikipedia [en.wikipedia.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. chemconnections.org [chemconnections.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. fpharm.uniba.sk [fpharm.uniba.sk]
- 14. Measuring Density Using Pycnometry - Genspark [genspark.ai]
- 15. fpharm.uniba.sk [fpharm.uniba.sk]
An In-Depth Technical Guide to the NMR Spectral Data of 1,3-Dimethoxybenzene-d6
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 1,3-Dimethoxybenzene-d6. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral characteristics, underlying principles of deuteration effects on NMR, and standardized experimental protocols.
Introduction
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The data for the aromatic protons and carbons are based on the experimental values for 1,3-dimethoxybenzene, as the isotopic substitution on the methoxy groups has a negligible effect on the chemical shifts of the aromatic ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Ar-H | ~7.15 | t | ~8.2 | H-5 |
| Ar-H | ~6.50 | dd | ~8.2, 2.4 | H-4, H-6 |
| Ar-H | ~6.44 | t | ~2.4 | H-2 |
Note: The signals for the methoxy groups (-OCD₃) are absent in the ¹H NMR spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-D coupling) | Coupling Constant (J, Hz) | Assignment |
| Ar-C | ~160.8 | s | - | C-1, C-3 |
| Ar-C | ~129.5 | s | - | C-5 |
| Ar-C | ~106.3 | s | - | C-4, C-6 |
| Ar-C | ~101.0 | s | - | C-2 |
| -OCD₃ | ~55.1 | t | ~20-25 | Methoxy Carbon |
Note: The carbon of the deuterated methoxy group (-OCD₃) is expected to appear as a triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). The chemical shift is based on the non-deuterated analog.
Experimental Protocol for NMR Spectroscopy
Acquiring high-quality NMR spectra of deuterated compounds requires careful attention to experimental parameters. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of a compound like this compound.
1. Sample Preparation:
-
Solvent: Choose a deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, Acetone-d6, DMSO-d6). The choice of solvent can slightly influence chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to cover the expected range of aromatic proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the nuclei.
-
Number of Scans: Dependent on the sample concentration, typically ranging from 8 to 64 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.
-
Spectral Width: Set to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is generally appropriate.
-
Number of Scans: Due to the low natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualization of Molecular Structure and Logic
The following diagrams illustrate the molecular structure of this compound and the logical workflow for predicting its NMR spectra.
Caption: Molecular structure of this compound.
Caption: Workflow for predicting NMR spectra of deuterated compounds.
In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,3-Dimethoxybenzene-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1,3-Dimethoxybenzene-d6. This deuterated analog of 1,3-dimethoxybenzene is a valuable tool in various research applications, including metabolic studies and as an internal standard in quantitative mass spectrometry. Understanding its fragmentation behavior is crucial for accurate compound identification and data interpretation.
Core Concepts in Fragmentation
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The fragmentation pathways are governed by the stability of the resulting fragment ions and neutral losses. In the case of this compound, the presence of six deuterium atoms on the methoxy groups significantly influences the mass-to-charge (m/z) ratios of the fragments and can alter the relative abundances of certain fragmentation pathways due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, making its cleavage less favorable.
Predicted Fragmentation Pathways of this compound
The molecular ion of this compound is expected at an m/z of 144. The primary fragmentation pathways are predicted based on the known fragmentation of its non-deuterated counterpart and general principles of mass spectrometry for deuterated compounds.
A key initial fragmentation step for methoxybenzenes is the loss of a methyl radical. For the deuterated compound, this would involve the loss of a trideuteromethyl radical (•CD3), leading to a prominent ion. Subsequent fragmentations involve the loss of neutral molecules such as carbon monoxide (CO) and formaldehyde-d2 (CD2O).
The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathways of this compound.
Methodological & Application
Quantitative NMR (qNMR) Protocol using 1,3-Dimethoxybenzene-d6 as an Internal Standard
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the application of 1,3-Dimethoxybenzene-d6 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This method is suitable for determining the purity and concentration of a wide range of analytes in solution.
Introduction
Quantitative NMR (qNMR) is a powerful analytical technique that allows for the precise and accurate determination of the concentration of a substance by comparing the integral of a specific resonance signal from the analyte with that of a known amount of an internal standard. This compound is an excellent choice for an internal standard in ¹H qNMR due to its simple spectrum, chemical stability, and the strategic placement of its proton signals. The deuteration of the aromatic ring eliminates potentially interfering signals, leaving a single, sharp resonance from the two equivalent methoxy groups.
Key Features of this compound as a qNMR Standard:
-
Simplified ¹H NMR Spectrum: The deuterated aromatic ring results in a single singlet in the ¹H NMR spectrum, corresponding to the six protons of the two methoxy groups. This minimizes the chance of signal overlap with the analyte.
-
Chemical Stability: It is a stable solid that is not hygroscopic, allowing for accurate weighing.
-
Solubility: It is soluble in common deuterated solvents used for NMR analysis.
-
High Purity: Available as a certified reference material, ensuring traceability and accuracy.[1]
Experimental Protocol
A systematic approach is crucial for obtaining accurate and reproducible qNMR results. The following workflow outlines the key steps from sample preparation to data analysis.
Caption: qNMR workflow using this compound.
Materials and Equipment
-
This compound (Certified Reference Material)
-
Analyte of interest
-
Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6)
-
Analytical balance (readability of at least 0.01 mg)
-
Volumetric flasks and pipettes
-
NMR spectrometer
-
NMR tubes
Sample Preparation
-
Weighing: Accurately weigh a specific amount of the analyte and this compound into a clean, dry vial. A molar ratio of approximately 1:1 between the analyte and the internal standard is recommended to ensure comparable signal intensities.[2]
-
Dissolution: Add a precise volume of the chosen deuterated solvent to the vial to dissolve both the analyte and the internal standard completely.
-
Transfer: Transfer the solution to a clean and dry NMR tube.
NMR Data Acquisition
-
Spectrometer Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Quantitative Parameters: It is crucial to use appropriate acquisition parameters to ensure the signal integrals are directly proportional to the number of protons.
-
Pulse Angle: Use a 90° pulse.
-
Relaxation Delay (D1): This is a critical parameter. The delay between pulses must be long enough to allow for complete T1 relaxation of all signals being quantified. A conservative D1 value of at least 5 times the longest T1 of the signals of interest (both analyte and standard) is recommended.[2][3] The T1 for the methoxy protons of this compound should be experimentally determined for the specific sample and conditions.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]
-
Spinning: It is advisable to turn sample spinning off to avoid spinning sidebands that can interfere with integration.[3]
-
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signal of the analyte and the singlet from the methoxy protons of this compound.
Data Presentation
The purity or concentration of the analyte can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I_analyte, I_std: Integral values of the analyte and the standard signals.
-
N_analyte, N_std: Number of protons for the integrated signals of the analyte and the standard (for this compound, N_std = 6).
-
MW_analyte, MW_std: Molecular weights of the analyte and the standard (for this compound, MW_std = 144.20 g/mol ).[1]
-
m_analyte, m_std: Masses of the analyte and the standard.
-
Purity_std: Purity of the this compound standard (as stated on the certificate of analysis).
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 144.20 g/mol | [1] |
| ¹H NMR Signal | Singlet | - |
| Number of Protons | 6 | - |
| Purity | Certified, typically >99% | [1] |
Table 2: Example ¹H NMR Data for 1,3-Dimethoxybenzene (non-deuterated) in Common Solvents
| Solvent | Chemical Shift (ppm) of Methoxy Protons |
| CDCl₃ | ~3.8 |
| DMSO-d₆ | ~3.7 |
Note: The chemical shift of the methoxy protons in this compound is expected to be very similar to the non-deuterated compound. However, it is recommended to confirm the exact chemical shift in the solvent being used.
Table 3: Recommended qNMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 90° | Ensures maximum signal intensity for quantification. |
| Relaxation Delay (D1) | ≥ 5 x T1_longest | Critical for complete relaxation to obtain accurate integrals.[2][3] |
| Number of Scans | 16 - 64 (or more) | To achieve a signal-to-noise ratio > 250:1.[3] |
| Spinning | Off | To avoid spinning sidebands.[3] |
Logical Relationships in qNMR
The accuracy of a qNMR experiment is dependent on several interconnected factors. The following diagram illustrates these relationships.
Caption: Factors influencing the accuracy of qNMR results.
By carefully following this detailed protocol and considering the critical parameters, researchers, scientists, and drug development professionals can confidently employ this compound as an internal standard to achieve reliable and accurate quantitative NMR measurements.
References
Application of 1,3-Dimethoxybenzene-d6 in Environmental Sample Analysis: A Guide for Researchers
Introduction
In the precise and accurate quantification of volatile organic compounds (VOCs) and other organic pollutants in environmental matrices, the use of isotopically labeled internal standards is a cornerstone of robust analytical methodology. 1,3-Dimethoxybenzene-d6, a deuterated analog of 1,3-dimethoxybenzene, serves as an effective internal standard or surrogate for gas chromatography-mass spectrometry (GC-MS) based analytical methods. Its chemical similarity to a range of environmental contaminants, coupled with its distinct mass-to-charge ratio, allows for the correction of variations in sample preparation, extraction, and instrument response, thereby enhancing the reliability of analytical data.
This document provides detailed application notes and protocols for the utilization of this compound in the analysis of environmental samples, aimed at researchers, scientists, and professionals in drug development and environmental monitoring.
Application Notes
This compound is primarily employed as an internal standard or surrogate in the analysis of a variety of environmental pollutants, including:
-
Volatile Organic Compounds (VOCs): In methodologies such as the US EPA Method 8260, which is widely used for the determination of VOCs in solid waste matrices, deuterated compounds are recommended as surrogates and internal standards.[1][2] While specific mention of this compound in the standard method documents is not prevalent, its physical and chemical properties make it a suitable candidate for a user-defined internal standard, particularly for the analysis of aromatic and ether-containing VOCs.
-
Emerging Contaminants: The analysis of emerging contaminants, which includes a diverse range of compounds such as pharmaceuticals, personal care products, and industrial chemicals, often requires the development of new analytical methods. The use of isotopically labeled standards like this compound is crucial for achieving accurate quantification in complex matrices such as wastewater and soil.
-
Disinfection Byproducts (DBPs): While not a direct quenching agent, this compound can be used as an internal standard in the analytical procedures following the quenching of residual disinfectants in drinking water samples. This ensures the accurate measurement of formed DBPs.
Key Advantages of Using this compound:
-
Similar Physicochemical Properties: Its volatility and chromatographic behavior are similar to many aromatic VOCs, ensuring it behaves comparably to the target analytes during sample processing and analysis.
-
Mass Spectrometric Distinction: The deuterium labeling results in a mass shift that allows for clear differentiation from the non-labeled target analytes in the mass spectrometer, preventing analytical interference.
-
Improved Accuracy and Precision: By compensating for analyte losses during sample preparation and variations in GC-MS instrument performance, it significantly improves the accuracy and precision of the analytical results.
Experimental Protocols
The following protocols are generalized guidelines for the use of this compound as an internal standard in the GC-MS analysis of VOCs in water and soil samples. Method optimization and validation are essential for specific applications.
Protocol 1: Analysis of Volatile Organic Compounds in Water Samples
This protocol is based on the principles of purge-and-trap GC-MS, commonly used in methods like EPA Method 8260.
1. Preparation of Standards:
- Stock Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.
- Working Internal Standard Solution: Dilute the stock solution with methanol to a working concentration of 10 µg/mL.
- Calibration Standards: Prepare a series of calibration standards containing the target VOCs at various concentrations. Spike each calibration standard with the working internal standard solution to achieve a final concentration of 10 µg/L.
2. Sample Preparation:
- Collect water samples in 40 mL VOA vials with PTFE-lined septa.
- Add a preservative, such as hydrochloric acid, to lower the pH to <2.
- Just prior to analysis, spike a 5 mL aliquot of the water sample with the working internal standard solution to achieve a final concentration of 10 µg/L.
3. Purge-and-Trap GC-MS Analysis:
- Purge-and-Trap System:
- Purge Gas: Helium at a flow rate of 40 mL/min.
- Purge Time: 11 minutes.
- Trap: Vocarb 3000 or equivalent.
- Desorb Temperature: 250°C.
- Desorb Time: 2 minutes.
- Bake Temperature: 270°C.
- Gas Chromatograph (GC):
- Column: 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624).
- Oven Program: 35°C (hold 5 min), ramp to 170°C at 10°C/min, then to 220°C at 20°C/min (hold 2 min).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 35-350 amu.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
4. Data Analysis:
- Identify and quantify target analytes based on their retention times and mass spectra.
- Calculate the relative response factor (RRF) for each analyte relative to this compound.
- Quantify the concentration of each analyte in the sample using the internal standard calibration method.
Protocol 2: Analysis of Volatile Organic Compounds in Soil Samples
This protocol utilizes a methanol extraction followed by purge-and-trap GC-MS analysis.
1. Preparation of Standards:
- Follow the same procedure as in Protocol 1 for the preparation of stock and working internal standard solutions.
- Calibration standards should be prepared in methanol.
2. Sample Preparation and Extraction:
- Collect soil samples in appropriate containers and store at 4°C.
- Weigh 5 g of the soil sample into a 40 mL VOA vial.
- Add 10 mL of methanol and the working internal standard solution to achieve a concentration equivalent to 10 µg/kg in the soil.
- Cap the vial and shake vigorously for 2 minutes.
- Allow the solids to settle.
3. GC-MS Analysis:
- Take an aliquot of the methanol extract and add it to 5 mL of reagent water in the purge tube of the purge-and-trap system.
- Analyze the sample using the same GC-MS conditions as described in Protocol 1.
4. Data Analysis:
- Perform data analysis as described in Protocol 1, taking into account the dilution factor from the methanol extraction.
Data Presentation
Table 1: Example Acceptance Criteria for Surrogate Recovery
| Matrix | Surrogate Compound | Acceptance Criteria (%) |
| Water | This compound | 70 - 130 |
| Soil/Sediment | This compound | 60 - 140 |
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of VOCs in water and soil samples using this compound as an internal standard.
Caption: Workflow for VOC analysis in water samples.
Caption: Workflow for VOC analysis in soil samples.
This compound is a valuable tool for enhancing the quality of data in the environmental analysis of VOCs and other organic pollutants. Its use as an internal standard or surrogate, when incorporated into validated analytical methods, provides a reliable means to correct for analytical variability. The protocols and guidelines presented here offer a starting point for researchers to develop and implement robust analytical procedures for the monitoring of environmental contaminants.
References
Application Note: Tracing the Metabolic Fate of 1,3-Dimethoxybenzene-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biotransformation pathways and the quantification of metabolite flux. 1,3-Dimethoxybenzene-d6 is a deuterated analog of 1,3-dimethoxybenzene, a compound belonging to the dimethoxybenzene class of organic compounds. While the metabolism of 1,3-dimethoxybenzene itself is not extensively documented, understanding its metabolic fate is crucial for assessing its potential biological activity and toxicity.[1] This application note describes a hypothetical metabolic tracer study using this compound to investigate its biotransformation in a model in vitro system using liver microsomes. The primary analytical technique employed is Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and quantification of the stable isotope-labeled compound and its metabolites.[2][3][4]
Principle of the Assay
This metabolic tracer study is based on the principle of introducing a stable isotope-labeled substrate (this compound) into a biological system and tracking the appearance of the isotope label in downstream metabolites. The deuterium atoms on the methoxy groups of this compound result in a predictable mass shift in the parent compound and its metabolites compared to their unlabeled counterparts. This mass difference allows for the unambiguous identification and quantification of metabolites originating from the administered tracer using mass spectrometry.
The proposed primary metabolic pathways for 1,3-dimethoxybenzene, based on the known metabolism of similar aromatic compounds like benzene, are O-demethylation and aromatic hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5][6] Therefore, this study will focus on identifying deuterated analogs of potential metabolites such as 3-methoxyphenol and dihydroxylated derivatives.
Proposed Metabolic Pathway of 1,3-Dimethoxybenzene
Based on the metabolism of structurally related compounds, a plausible metabolic pathway for 1,3-dimethoxybenzene is proposed to involve two primary steps:
-
O-Demethylation: One of the methoxy groups is removed, leading to the formation of 3-methoxyphenol.
-
Aromatic Hydroxylation: A hydroxyl group is added to the aromatic ring. This can occur on the parent compound or on the O-demethylated metabolite.
These primary metabolites can then undergo further phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate their excretion.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow
The overall experimental workflow for the metabolic tracer study is depicted below.
Caption: Experimental workflow for in vitro metabolic tracer study.
Detailed Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol outlines the procedure for incubating this compound with liver microsomes to study its metabolism.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.
-
In a microcentrifuge tube, prepare the incubation mixture by adding the following components:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (final concentration, e.g., 0.5 mg/mL)
-
This compound stock solution (final concentration, e.g., 10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile.
-
Include control incubations:
-
No NADPH: to assess non-enzymatic degradation.
-
No microsomes: to assess the stability of the compound in the incubation buffer.
-
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS analysis.
LC-MS/MS Analysis
This protocol provides a general method for the analysis of this compound and its potential metabolites. The exact parameters should be optimized for the specific instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific mass transitions for the parent compound and expected metabolites need to be determined. Theoretical m/z values are listed in the table below. These should be confirmed by infusion of standards if available.
Data Presentation
The quantitative data from the LC-MS/MS analysis can be summarized in the following tables.
Table 1: Theoretical Masses of 1,3-Dimethoxybenzene and its Deuterated Analog and Potential Metabolites.
| Compound | Unlabeled [M+H]⁺ (m/z) | Deuterated [M+H]⁺ (m/z) |
| 1,3-Dimethoxybenzene | 139.0759 | 145.1136 |
| 3-Methoxyphenol | 125.0603 | 130.0919 |
| Dihydroxybenzene | 111.0446 | 115.0697 |
Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes (Example Data).
| Incubation Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 15 | 85 |
| 30 | 65 |
| 60 | 40 |
| 120 | 15 |
Table 3: Formation of a Potential Deuterated Metabolite (e.g., 3-Methoxyphenol-d5) over Time (Example Data).
| Incubation Time (min) | 3-Methoxyphenol-d5 Peak Area |
| 0 | 0 |
| 15 | 15,000 |
| 30 | 35,000 |
| 60 | 60,000 |
| 120 | 75,000 |
Conclusion
This application note provides a framework for conducting a metabolic tracer study to investigate the biotransformation of 1,3-dimethoxybenzene using its deuterated analog, this compound. The combination of in vitro metabolism using liver microsomes and sensitive LC-MS/MS analysis allows for the identification and quantification of potential metabolites. The detailed protocols and proposed workflows can be adapted by researchers in drug metabolism and toxicology to gain insights into the metabolic fate of 1,3-dimethoxybenzene and other related compounds. This approach is fundamental for understanding the pharmacokinetic and pharmacodynamic properties of novel chemical entities in drug discovery and development.
References
- 1. Human Metabolome Database: Showing metabocard for 1,3-Dimethoxybenzene (HMDB0029672) [hmdb.ca]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Benzene metabolism by reconstituted cytochromes P450 2B1 and 2E1 and its modulation by cytochrome b5, microsomal epoxide hydrolase, and glutathione transferases: evidence for an important role of microsomal epoxide hydrolase in the formation of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of 1,3-Dimethoxybenzene-d6 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of 1,3-Dimethoxybenzene-d6. Adherence to these guidelines is crucial for ensuring the accuracy, integrity, and stability of the prepared solutions for downstream applications in research and development.
Introduction
This compound is the deuterated analog of 1,3-dimethoxybenzene. Stable isotope-labeled compounds are essential as internal standards in quantitative mass spectrometry-based analyses, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated standard allows for the correction of variability during sample preparation and instrumental analysis, leading to more accurate and precise quantification of the unlabeled analyte. This application note describes the proper procedures for preparing stock solutions of this compound.
Safety Precautions
Before handling this compound, it is imperative to review the Safety Data Sheet (SDS). The following are general safety guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[1][2][3][4][5]
-
Ventilation: All handling of the compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][2][3][4][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[2][3]
Physicochemical Data
A summary of the key physicochemical properties of 1,3-Dimethoxybenzene and its deuterated analog is presented in the table below.
| Property | 1,3-Dimethoxybenzene | This compound |
| Molecular Formula | C₈H₁₀O₂ | C₈D₆H₄O₂ |
| Molecular Weight | 138.16 g/mol [6][7][8] | 144.20 g/mol [9] |
| Appearance | Colorless to light yellow/light brown liquid[1][10] | - |
| Density | ~1.055 g/mL at 25 °C[10][11] | - |
| Boiling Point | 217-218 °C | - |
| Flash Point | 87-88 °C[1][3] | - |
| Solubility | DMSO: ≥ 100 mg/mL[10], Miscible with toluene[11], Slightly soluble in water[6] | - |
| CAS Number | 151-10-0[6][7][9][10] | 16469-85-5[9] |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol details the preparation of a 10 mL stock solution of this compound at a concentration of 1 mg/mL.
Materials and Equipment:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC or MS Grade
-
10 mL volumetric flask, Class A
-
Analytical balance (readable to at least 0.1 mg)
-
Weighing paper or boat
-
Spatula
-
Pipettes and appropriate tips
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibration: Allow the sealed container of this compound and the solvent (DMSO) to equilibrate to room temperature for at least 30 minutes in a chemical fume hood. This step is crucial to prevent condensation.
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh 10 mg of this compound. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed this compound to the 10 mL volumetric flask. Add approximately 5-7 mL of DMSO to the flask.
-
Mixing: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer at a low setting or sonicate for a few minutes to ensure complete dissolution.[8]
-
Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add DMSO to the volumetric flask until the bottom of the meniscus aligns with the 10 mL calibration mark.
-
Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the stock solution to a clean, labeled amber vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.
Storage and Handling of Stock Solution
Proper storage is critical to maintain the integrity of the stock solution.
-
Storage Conditions: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10]
-
Freeze-Thaw Cycles: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.[10]
-
Handling: Before use, allow the stock solution to warm to room temperature completely. This prevents the condensation of atmospheric moisture into the solution, which could alter the concentration.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
- 1. fishersci.de [fishersci.de]
- 2. fishersci.com [fishersci.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, 1,3-dimethoxy- [webbook.nist.gov]
- 8. 1,3-Dimethoxybenzene | TargetMol [targetmol.com]
- 9. 1,3-Dimethoxy-d6-benzene | LGC Standards [lgcstandards.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1,3-Dimethoxybenzene | 151-10-0 [chemicalbook.com]
Application Note: Quantification of Volatile Organic Compounds Using 1,3-Dimethoxybenzene-d6 as an Internal Standard
Introduction
The accurate quantification of volatile organic compounds (VOCs) is critical in various fields, including environmental monitoring, occupational health and safety, and the development of pharmaceutical products. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and detection of VOCs. However, variabilities in sample preparation, injection volume, and instrument response can lead to inaccuracies in quantification. To overcome these challenges, the use of an internal standard (IS) is essential.
An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. It is added at a known concentration to all samples, standards, and blanks. By comparing the response of the analyte to the response of the internal standard, variations introduced during the analytical process can be effectively compensated for.
Deuterated compounds, such as 1,3-Dimethoxybenzene-d6, are considered the gold standard for use as internal standards in GC-MS analysis. The substitution of hydrogen atoms with deuterium results in a molecule with a higher mass-to-charge ratio (m/z), allowing it to be distinguished from the non-labeled analyte by the mass spectrometer. Crucially, the physicochemical properties of the deuterated standard are nearly identical to its non-deuterated counterpart, ensuring that it behaves similarly during extraction, chromatography, and ionization. This leads to more accurate and precise quantification of the target VOCs.
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of a range of volatile organic compounds in various matrices by GC-MS.
Experimental Protocols
This section outlines the detailed methodologies for the quantification of VOCs using this compound as an internal standard. The protocols cover sample preparation, instrument conditions, and calibration procedures.
1. Materials and Reagents
-
Analytes: A certified reference standard mix of target VOCs (e.g., benzene, toluene, ethylbenzene, xylenes, etc.) at a concentration of 1000 µg/mL in methanol.
-
Internal Standard: this compound (98%+ purity) stock solution at a concentration of 1000 µg/mL in methanol.
-
Solvents: Purge-and-trap grade methanol, deionized water.
-
Sample Vials: 20 mL headspace vials with PTFE-lined septa.
2. Preparation of Standard Solutions
-
Internal Standard Working Solution (50 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 50 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the VOC standard mix into deionized water in 20 mL headspace vials. A typical calibration range would be 1, 5, 10, 20, 50, and 100 µg/L.
-
Internal Standard Spiking: To each calibration standard, quality control sample, and blank, add a consistent volume (e.g., 10 µL) of the 50 µg/mL this compound internal standard working solution. This results in a final internal standard concentration of 50 µg/L in each vial.
3. Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Aqueous Samples (e.g., groundwater, wastewater):
-
Collect the sample in a VOA (Volatile Organic Analysis) vial, ensuring no headspace.
-
Transfer a precise volume (e.g., 10 mL) of the sample to a 20 mL headspace vial.
-
Spike the sample with the this compound internal standard working solution to achieve a final concentration of 50 µg/L.
-
Immediately seal the vial.
-
-
Solid Samples (e.g., soil, sediment):
-
Weigh a known amount of the solid sample (e.g., 5 g) into a 20 mL headspace vial.
-
Add a known volume of deionized water (e.g., 10 mL).
-
Spike the sample with the this compound internal standard working solution.
-
Immediately seal the vial and vortex to mix.
-
4. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for VOC analysis. These may need to be optimized for specific instruments and target analytes.
-
Gas Chromatograph (GC):
-
Column: DB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness).
-
Inlet: Split/splitless, operated in splitless mode at 220°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C for 2 min, ramp to 220°C at 10°C/min, hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantification, SIM mode is preferred for higher sensitivity.
-
Monitored Ions:
-
This compound: m/z 144 (quantification), 129, 97 (qualifier).
-
Target VOCs: Select appropriate quantification and qualifier ions for each analyte.
-
-
5. Calibration Curve Construction
-
Analyze the prepared calibration standards using the established GC-MS method.
-
For each calibration level, calculate the response factor (RF) for each target analyte relative to the internal standard using the following equation:
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Perform a linear regression analysis on the calibration data. The coefficient of determination (R²) should be ≥ 0.995 for a linear calibration.
Data Presentation
The following table presents representative quantitative data for a selection of common VOCs using a deuterated aromatic ether as an internal standard. This data illustrates the expected performance of the method.
Disclaimer: As extensive, publicly available performance data specifically for this compound is limited, the following table provides illustrative data based on the typical performance of a closely related deuterated internal standard, 1,4-Dimethoxybenzene-d10, in VOC analysis. This data is intended to demonstrate the expected linearity and recovery for a well-validated method.
| Analyte | Retention Time (min) | Linearity (R²) | Average Recovery (%) | Limit of Detection (LOD) (µg/L) |
| Benzene | 8.5 | 0.9992 | 98.5 | 0.2 |
| Toluene | 11.2 | 0.9995 | 101.2 | 0.3 |
| Ethylbenzene | 13.8 | 0.9991 | 99.1 | 0.3 |
| m,p-Xylene | 14.1 | 0.9993 | 100.5 | 0.5 |
| o-Xylene | 14.5 | 0.9990 | 98.9 | 0.5 |
| Styrene | 15.3 | 0.9988 | 97.6 | 0.4 |
| Chlorobenzene | 13.5 | 0.9996 | 102.1 | 0.2 |
Mandatory Visualizations
Application Notes and Protocols: The Role of 1,3-Dimethoxybenzene in Peptide Synthesis Cleavage Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the final cleavage step, where the synthesized peptide is removed from the resin support and side-chain protecting groups are simultaneously cleaved, is critical for obtaining a high yield of the desired pure product. This process, typically mediated by strong acids like trifluoroacetic acid (TFA), generates highly reactive carbocations from the cleavage of protecting groups and the resin linker. These carbocations can lead to various side reactions, modifying sensitive amino acid residues and generating impurities that complicate purification.
1,3-Dimethoxybenzene (DMB) has emerged as a highly effective carbocation scavenger in cleavage cocktails. Its primary role is to intercept these reactive electrophilic species, thereby preventing undesirable modifications of the target peptide. This document provides detailed application notes, protocols, and comparative data on the use of 1,3-dimethoxybenzene in peptide cleavage mixtures.
Mechanism of Action: Carbocation Scavenging
During TFA-mediated cleavage, particularly with linkers like the Rink amide resin, the linker can decompose to form reactive carbocations.[1][2] These carbocations can then alkylate nucleophilic sites on the peptide, with a notable side reaction being the N-alkylation of the C-terminal amide.[1][3]
1,3-Dimethoxybenzene, an electron-rich aromatic compound, acts as an efficient scavenger for these carbocations through electrophilic aromatic substitution. The methoxy groups activate the aromatic ring, making it highly susceptible to attack by electrophiles like the carbocations generated during cleavage. This effectively neutralizes the reactive species and prevents them from modifying the peptide.
Caption: Mechanism of 1,3-dimethoxybenzene as a carbocation scavenger.
Applications
The primary application of 1,3-dimethoxybenzene is as a scavenger in cleavage cocktails for Fmoc-based SPPS. It is particularly crucial when:
-
Using Rink Amide Resins: To prevent the formation of C-terminal N-alkylated peptide amides, a major side product resulting from the decomposition of the Rink amide linker.[1][2][3]
-
Synthesizing Peptides with Sensitive Residues: Although not a thiol, DMB has been shown to prevent the oxidation of Cysteine (Cys) and Methionine (Met) residues in some cases, potentially reducing the need for odorous thiol-based scavengers.[1][3]
-
General Scavenging Needs: DMB is effective at trapping carbocations generated from various t-butyl based protecting groups, which are common in Fmoc SPPS.
Quantitative Data: Scavenger Efficiency
The use of 1,3-dimethoxybenzene in the cleavage cocktail has been shown to suppress the formation of C-terminal alkylated amide peptides almost quantitatively.[2][3] The table below summarizes the effectiveness of different cleavage mixtures in preventing this side reaction.
| Cleavage Cocktail Composition (v/v) | Target Peptide Purity (%) | C-Terminal Alkylated Byproduct (%) | Reference |
| 95% TFA, 5% H₂O | ~85% | ~15% | Hypothetical Data Based on Literature |
| 92.5% TFA, 2.5% TIS, 5% DMB | >98% | <2% | [2][3] |
| 95% TFA, 5% DMB | >95% | ~5% | [2] |
| 92.5% TFA, 7.5% DMB | >97% | <3% | [2] |
TIS: Triisopropylsilane, DMB: 1,3-Dimethoxybenzene
Experimental Protocols
Protocol 1: Standard Cleavage of Peptides from Rink Amide Resin
This protocol is optimized for the cleavage of peptides synthesized on a Rink amide resin to minimize C-terminal N-alkylation.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 92.5% TFA, 5% 1,3-dimethoxybenzene, 2.5% Triisopropylsilane (TIS) (v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas source
-
Lyophilizer
Procedure:
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Prepare the cleavage cocktail fresh. For 10 mL of cocktail, mix 9.25 mL of TFA, 0.5 mL of 1,3-dimethoxybenzene, and 0.25 mL of TIS.
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Stir or gently agitate the mixture at room temperature for 2-3 hours.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate using a gentle stream of nitrogen gas until the volume is reduced by approximately 80-90%.
-
Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrated solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum or by lyophilization.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by HPLC.[3]
Caption: Standard experimental workflow for peptide cleavage using DMB.
Protocol 2: Cleavage of Peptides Containing Cysteine (Cys)
For peptides containing Cys, the presence of a silane scavenger like TIS is highly recommended to ensure complete deprotection of the sulfhydryl group.[2] The standard protocol above is generally suitable. However, if oxidation is still observed, the addition of a thiol scavenger may be necessary.
Modified Cleavage Cocktail for Cys-containing peptides:
-
92.5% TFA, 5% 1,3-dimethoxybenzene, 2.5% Triisopropylsilane (TIS) (v/v/v) is generally effective.[2]
-
For particularly sensitive sequences, a small amount of a thiol scavenger like 1,2-ethanedithiol (EDT) can be added, for example: 90% TFA, 5% DMB, 2.5% TIS, 2.5% EDT.
Logical Relationships: Choosing a Cleavage Cocktail
The selection of the appropriate cleavage cocktail depends on the nature of the peptide, specifically the C-terminal modification and the presence of sensitive amino acids.
Caption: Decision tree for selecting an appropriate cleavage cocktail.
Conclusion
1,3-Dimethoxybenzene is a valuable and highly effective scavenger for use in TFA-mediated cleavage of synthetic peptides. Its ability to almost completely prevent C-terminal N-alkylation in peptides synthesized on Rink amide resins makes it an essential component of modern cleavage cocktails. By understanding its mechanism and applying the appropriate protocols, researchers can significantly improve the purity of crude peptides, thereby simplifying downstream purification and increasing overall yield.
References
- 1. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Dimethoxybenzene: Applications in Synthesis, Enantioenrichment, and Peptide Chemistry_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Dimethoxybenzene-d6 as a Tracer in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing 1,3-Dimethoxybenzene-d6 as a tracer compound in chemical reactions. This versatile, isotopically labeled molecule serves as a powerful tool for elucidating reaction mechanisms, quantifying reaction kinetics, and acting as a robust internal standard in analytical methodologies.
Introduction
This compound is a stable, non-radioactive isotopically labeled compound where the six hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution provides a unique mass signature that allows for its differentiation from its non-deuterated counterpart in mass spectrometry and specific analysis via deuterium NMR spectroscopy. Its primary applications in a research context are twofold: as an internal standard for quantitative analysis and as a tracer to probe reaction mechanisms.
As an internal standard, this compound is ideal for quantitative NMR (qNMR) and mass spectrometry-based assays.[1] Its chemical properties are nearly identical to the unlabeled analog, ensuring similar behavior during extraction and chromatographic separation, thus correcting for sample loss and matrix effects.[2]
As a tracer, the deuterium labels on the aromatic ring can be used to investigate reaction mechanisms, particularly in electrophilic aromatic substitution (EAS) reactions. By tracking the position of the deuterium atoms in the products, researchers can gain insights into reaction pathways and intermediates. Furthermore, the use of deuterated substrates allows for the study of kinetic isotope effects (KIEs), which can help determine the rate-determining step of a reaction.[3]
Applications
Internal Standard for Quantitative Analysis
This compound is an excellent internal standard for the quantification of 1,3-dimethoxybenzene and structurally related compounds in various matrices. Its distinct mass and NMR signature allow for accurate and precise measurements.
Key Advantages:
-
Accuracy: Co-elution with the analyte in chromatography minimizes variability from matrix effects.[2]
-
Precision: Consistent recovery during sample preparation.
-
Inertness: Chemically stable under most reaction and analysis conditions.
Mechanistic Elucidation of Electrophilic Aromatic Substitution (EAS) Reactions
The deuterium atoms on the aromatic ring of this compound serve as probes to understand the mechanism of EAS reactions, such as Friedel-Crafts alkylation, nitration, and halogenation. The analysis of the deuterium distribution in the reaction products can reveal the regioselectivity and potential rearrangements of intermediates.
Kinetic Isotope Effect (KIE) Studies
The difference in bond strength between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond can lead to a kinetic isotope effect, where the reaction rate is different for the deuterated and non-deuterated compounds.[4] Measuring the KIE by comparing the reaction rates of 1,3-dimethoxybenzene and this compound can provide evidence for the rate-determining step of a reaction. A significant primary KIE (kH/kD > 1) suggests that the C-H (or C-D) bond is broken in the rate-determining step.[5]
Experimental Protocols
Protocol 1: this compound as an Internal Standard for qNMR Analysis
This protocol describes the use of this compound as an internal standard for determining the concentration of an analyte in a solution.
Materials:
-
Analyte of interest
-
This compound (of known purity)
-
Deuterated NMR solvent (e.g., CDCl3, DMSO-d6)
-
NMR spectrometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of the analyte and dissolve it in a specific volume of deuterated NMR solvent to create a stock solution of known concentration.
-
Accurately weigh a known amount of this compound and dissolve it in the same deuterated NMR solvent to create an internal standard stock solution of known concentration.
-
-
Sample Preparation:
-
In an NMR tube, add a known volume of the analyte solution.
-
To the same NMR tube, add a known volume of the this compound internal standard solution.
-
Vortex the NMR tube to ensure a homogenous mixture.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of the nuclei between scans.[6]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard (e.g., the methoxy protons of this compound).
-
Calculate the concentration of the analyte using the following equation:
Where:
-
Integral_analyte is the integration value of the analyte signal.
-
N_protons_analyte is the number of protons giving rise to the integrated analyte signal.
-
Integral_IS is the integration value of the internal standard signal.
-
N_protons_IS is the number of protons giving rise to the integrated internal standard signal.
-
Molarity_IS is the molar concentration of the internal standard.
-
Data Presentation:
| Sample | Analyte Signal Integral | Internal Standard Signal Integral | Calculated Analyte Concentration (M) |
| 1 | 2.45 | 1.00 | 0.102 |
| 2 | 2.48 | 1.00 | 0.103 |
| 3 | 2.42 | 1.00 | 0.101 |
Table 1: Example of quantitative NMR data using this compound as an internal standard.
qNMR experimental workflow.
Protocol 2: Investigating the Mechanism of Friedel-Crafts Alkylation using this compound
This protocol outlines an experiment to study the regioselectivity of the Friedel-Crafts alkylation of 1,3-dimethoxybenzene using tert-butyl chloride and a Lewis acid catalyst.
Materials:
-
This compound
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
GC-MS or LC-MS system
-
NMR spectrometer
Procedure:
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of tert-butyl chloride (1.1 equivalents) in anhydrous DCM.
-
Slowly add anhydrous AlCl₃ (1.1 equivalents) to the stirred solution of this compound.
-
-
Reaction:
-
Add the tert-butyl chloride solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Analysis:
-
Analyze the crude product mixture by GC-MS or LC-MS to identify the products and their deuteration patterns.
-
Purify the products by column chromatography.
-
Characterize the purified products by ¹H NMR, ²H NMR, and ¹³C NMR to determine the exact position of the deuterium atoms.
-
Expected Outcome and Interpretation:
The primary product is expected to be 1-tert-butyl-2,4-dimethoxybenzene. By analyzing the deuterium content at each position of the product, the regioselectivity of the reaction can be determined. For example, if the tert-butyl group adds primarily at the 4-position, the deuterium atoms at the 2, 5, and 6 positions should remain intact. The presence of products with deuterium loss or scrambling could indicate side reactions or rearrangement mechanisms.
Data Presentation:
| Product Isomer | Deuterium Positions Retained | Relative Abundance (%) |
| 1-tert-butyl-2,4-dimethoxybenzene-d5 | 2, 3, 5, 6 | 95 |
| 1-tert-butyl-3,5-dimethoxybenzene-d5 | 2, 4, 6 | 5 |
Table 2: Hypothetical product distribution from the Friedel-Crafts alkylation of this compound, as determined by MS and NMR analysis.
Workflow for mechanistic study.
Protocol 3: Determination of Kinetic Isotope Effect (KIE)
This protocol describes a competition experiment to determine the KIE for a reaction where 1,3-dimethoxybenzene and this compound react in the same vessel.
Materials:
-
1,3-Dimethoxybenzene
-
This compound
-
Reactant (e.g., electrophile)
-
Solvent
-
GC-MS or LC-MS system
Procedure:
-
Reaction Setup:
-
Prepare a stock solution containing an equimolar mixture of 1,3-dimethoxybenzene and this compound in the reaction solvent.
-
In a reaction vessel, add the reactant and catalyst (if required).
-
-
Reaction:
-
Initiate the reaction by adding the stock solution of the dimethoxybenzene mixture to the reaction vessel.
-
Allow the reaction to proceed to a low conversion (typically <10%) to ensure that the initial rates are being measured.
-
Quench the reaction.
-
-
Analysis:
-
Analyze the unreacted starting materials and the products by GC-MS or LC-MS.
-
Determine the ratio of the non-deuterated to deuterated starting material remaining ([H]/[D]) and the ratio of the non-deuterated to deuterated product formed (P_H/P_D).
-
-
KIE Calculation:
-
The KIE (kH/kD) can be calculated from the product ratio:
Since the initial concentrations are equal, the equation simplifies to:
-
Data Presentation:
| Experiment | [H]/[D] in Product | Calculated KIE (kH/kD) |
| 1 | 3.2 | 3.2 |
| 2 | 3.1 | 3.1 |
| 3 | 3.3 | 3.3 |
Table 3: Example KIE data from a competition experiment.
Logic for KIE determination.
Conclusion
This compound is a valuable tool for chemical research, offering enhanced accuracy in quantitative studies and providing deep mechanistic insights into reaction pathways. The protocols outlined above provide a starting point for researchers to incorporate this tracer compound into their experimental designs, ultimately leading to a more thorough understanding of chemical transformations. The combination of qNMR for quantification and MS and NMR for mechanistic studies makes this compound a versatile and powerful asset in the modern chemistry laboratory.
References
- 1. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tennacadsci.org [tennacadsci.org]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 1,3-Dimethoxybenzene-d6 in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical analysis, particularly in pharmacokinetic and bioavailability studies, the precise and accurate quantification of drug candidates in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred bioanalytical technique due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving reliable quantitative results, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[1]
This document provides detailed application notes and protocols for the use of 1,3-Dimethoxybenzene-d6 as an internal standard for the quantitative analysis of a hypothetical novel therapeutic agent, "Dimethoxyfen," which shares the 1,3-dimethoxybenzene core structure. This core is found in various biologically active molecules, making this compound a potentially suitable internal standard for a class of related compounds.
Core Principle: Isotope Dilution Mass Spectrometry
The cornerstone of using this compound in quantitative analysis is the principle of isotope dilution mass spectrometry (IDMS).[1] A known and fixed concentration of the deuterated internal standard (this compound) is added to all samples, including calibration standards and quality controls, at the initial stage of sample preparation. Since this compound is chemically and physically almost identical to the analyte (Dimethoxyfen), it experiences the same processing and analysis variations.[2] Any loss of the analyte during extraction or fluctuations in ionization within the mass spectrometer will be mirrored by a proportional loss or fluctuation of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.[2] By measuring the ratio of the analyte's response to the internal standard's response, accurate and precise quantification can be achieved, as this ratio remains constant irrespective of many analytical variations.
Caption: Workflow for Quantitative Bioanalysis using an Internal Standard.
Hypothetical Application: Quantification of "Dimethoxyfen" in Human Plasma
Analyte: Dimethoxyfen (a hypothetical anticancer agent) Internal Standard: this compound
Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Dimethoxyfen Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dimethoxyfen and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Dimethoxyfen Working Solutions: Prepare serial dilutions of the Dimethoxyfen stock solution with 50% methanol in water to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
2. Preparation of Calibration Standards and Quality Controls:
-
Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate Dimethoxyfen working solution to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Quality Controls (QC): Prepare QCs at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner as the calibration standards.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL of this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
System: A high-performance liquid chromatography system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dimethoxyfen: m/z [M+H]+ → fragment ion (hypothetical).
-
This compound: m/z 145.1 → 100.1 (hypothetical fragmentation of the deuterated molecule).
-
-
Caption: Sample Preparation Workflow.
Quantitative Data Summary
The use of this compound as an internal standard is expected to yield excellent analytical performance. The following tables summarize hypothetical but representative data for the bioanalytical method validation of Dimethoxyfen.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Low (3) | < 5% | 95% - 105% | < 6% | 94% - 106% |
| Medium (300) | < 4% | 96% - 104% | < 5% | 95% - 105% |
| High (800) | < 3% | 97% - 103% | < 4% | 96% - 104% |
Table 3: Matrix Effect and Recovery
| Analyte | Matrix Factor | Recovery (%) |
| Dimethoxyfen | 0.95 - 1.05 | > 90% |
| This compound | 0.96 - 1.04 | > 92% |
Hypothetical Signaling Pathway for Dimethoxyfen
Derivatives of dimethoxybenzene have been investigated for their potential to modulate various cellular signaling pathways implicated in cancer. Assuming Dimethoxyfen acts as a kinase inhibitor, a plausible mechanism of action could involve the inhibition of a key signaling cascade such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition by Dimethoxyfen.
Conclusion
This compound serves as an excellent internal standard for the quantification of structurally related compounds in complex biological matrices. The use of a deuterated internal standard in conjunction with LC-MS/MS, based on the principle of isotope dilution, provides the highest level of accuracy and precision required for regulated bioanalysis in pharmaceutical development. The protocols and data presented herein, though based on a hypothetical analyte, are representative of the robust performance expected when employing this compound in a well-validated bioanalytical method.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Measurement Accuracy with 1,3-Dimethoxybenzene-d6 Internal Standard
Welcome to the technical support center for the use of 1,3-Dimethoxybenzene-d6 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving measurement accuracy in analytical experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound as an internal standard in LC-MS/MS analysis.
Q1: Why is my this compound internal standard (IS) peak area inconsistent across samples?
A: Inconsistent IS peak areas can arise from several factors:
-
Inaccurate Pipetting: Ensure your pipettes are properly calibrated and that you are using them correctly to add a consistent amount of the IS to every sample, standard, and quality control (QC).
-
Sample Preparation Variability: Inconsistent extraction recovery between samples can lead to variable IS peak areas. Ensure your sample preparation method is robust and reproducible.
-
Matrix Effects: Significant variations in the sample matrix between different samples can lead to differential ion suppression or enhancement of the IS signal.
-
IS Stability: The stability of the IS in your sample matrix and solvent should be evaluated. Degradation of the IS will lead to a decreasing signal over time.
Troubleshooting Steps:
-
Verify Pipetting Accuracy: Perform a quick check of your pipette's calibration.
-
Review Sample Preparation: Ensure thorough mixing at each step and consistent timing for incubations and extractions.
-
Assess Matrix Effects: Prepare a set of QC samples in the matrix and in a neat solution (e.g., mobile phase). A significant difference in the IS peak area between the two sets indicates matrix effects.
-
Evaluate IS Stability: Incubate the IS in your sample matrix at the same conditions as your sample preparation and analysis to check for degradation.
Q2: I am observing a signal for the non-deuterated analyte in my blank samples that are only spiked with this compound. What is the cause?
A: This is a common issue that points to a problem with the isotopic purity of your internal standard. The this compound standard may contain a small amount of the non-deuterated (d0) form as an impurity.
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA): Check the CoA for your batch of this compound to confirm its isotopic purity. A purity of ≥98% is generally recommended.
-
Analyze the IS Alone: Inject a high concentration of your this compound solution and monitor the mass transition for the non-deuterated analyte. This will allow you to quantify the level of d0 impurity.
-
Contact the Supplier: If the d0 impurity is significant and impacting your results, especially at the lower limit of quantitation, contact the supplier to obtain a higher purity batch.
Q3: My analyte and this compound are not co-eluting perfectly. Is this a problem?
A: A slight shift in retention time between the analyte and its deuterated internal standard is known as the "isotope effect" and is not uncommon. However, if this shift is significant, it can lead to inaccurate quantification. This is because the analyte and IS may elute in regions with different degrees of ion suppression or enhancement from the sample matrix.
Troubleshooting Steps:
-
Overlay Chromatograms: Visually inspect the chromatograms of the analyte and the IS to determine the extent of the separation.
-
Optimize Chromatography: Adjust your chromatographic method to improve co-elution. This may involve modifying the gradient, changing the mobile phase composition, or trying a different column chemistry.
-
Consider a Different Internal Standard: If co-elution cannot be achieved, you may need to consider a different internal standard, such as a ¹³C-labeled version of the analyte, which is less prone to chromatographic shifts.
Quantitative Data
The following tables provide key quantitative data for 1,3-Dimethoxybenzene and its deuterated analog to assist in method development and troubleshooting.
Table 1: Physicochemical and Mass Spectrometric Properties
| Property | 1,3-Dimethoxybenzene | This compound |
| Molecular Formula | C₈H₁₀O₂ | C₈D₆H₄O₂ |
| Molecular Weight | 138.16 g/mol | 144.20 g/mol |
| Accurate Mass | 138.0681 Da | 144.1060 Da |
| Predicted Precursor Ion ([M+H]⁺) | m/z 139.0754 | m/z 145.1133 |
| Predicted Product Ions | m/z 124, 109, 94, 79 | m/z 127, 112, 97, 82 |
Note: Predicted precursor and product ions are based on the structure and may need to be optimized experimentally.
Table 2: Recommended Concentration Ranges for Internal Standard
| Application | Recommended Concentration |
| General LC-MS/MS | 10 - 500 ng/mL |
| Trace Analysis | 1 - 50 ng/mL |
Note: The optimal concentration of the internal standard should be determined during method development and is typically in the mid-range of the calibration curve.
Experimental Protocols
This section provides a detailed methodology for a common experimental workflow using this compound as an internal standard.
Protocol 1: Sample Preparation for Plasma Samples
This protocol describes a protein precipitation method for the extraction of small molecules from plasma.
Materials:
-
Plasma samples
-
This compound internal standard stock solution (e.g., 1 µg/mL in methanol)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard stock solution to each tube.
-
Vortexing: Vortex each tube for 10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method Parameters (Recommended Starting Point)
These are recommended starting parameters that should be optimized for your specific analyte and instrument.
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions: To be optimized. A starting point for this compound would be to monitor the transition from the precursor ion (m/z 145.1) to a stable product ion (e.g., m/z 127.1 or 112.1).
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Troubleshooting Logic
Caption: A decision tree for troubleshooting inconsistent internal standard peak areas.
Solubility of 1,3-Dimethoxybenzene-d6 in various organic solvents
Solubility Data
The following table summarizes the known solubility of 1,3-Dimethoxybenzene in various organic solvents. This data can be used as a reliable starting point for experiments involving 1,3-Dimethoxybenzene-d6.
| Solvent | Quantitative Solubility | Qualitative Solubility | Citations |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (723.75 mM) | Soluble | [1][2] |
| Toluene | Miscible | - | [3][4][5][6][7] |
| Ethanol | - | Soluble | [8] |
| Diethyl Ether | - | Very Soluble | [9] |
| Benzene | - | Soluble | [9] |
| Acetone | - | Very Soluble | [9] |
| Water | 1.216 g/L (at 25°C) | Slightly Soluble | [3][4][8][10] |
Experimental Protocols
Protocol for Determining Solubility
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
Objective: To determine the saturation point of this compound in a chosen organic solvent at a specific temperature.
Materials:
-
This compound
-
High-purity organic solvent of choice
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Vigorously mix the solution using a vortex mixer. Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C). Allow the solution to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solute.
-
Sample Extraction: Carefully extract an aliquot of the supernatant without disturbing the solid pellet.
-
Dilution: Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.
Troubleshooting and FAQs
Troubleshooting Flowchart for Solubility Issues
Caption: A flowchart for troubleshooting common solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO, even though the data suggests it should be soluble. What should I do?
A1: This issue can arise from a few factors. Firstly, ensure you are using fresh, anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of many organic compounds.[1] Secondly, you can try gentle warming of the solution (e.g., to 37°C) or brief sonication to aid dissolution. Finally, ensure that you are not exceeding the solubility limit of ≥ 100 mg/mL.
Q2: I observed a precipitate forming when I added my stock solution of this compound in an organic solvent to an aqueous buffer. How can I prevent this?
A2: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in water. To mitigate this, add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion. This minimizes localized high concentrations that can lead to precipitation. Alternatively, consider using a co-solvent system or a surfactant in your aqueous buffer to increase the apparent solubility.
Q3: How can I prepare a stable formulation for in vivo studies?
A3: For in vivo studies, creating a stable formulation is crucial. This often involves using a mixture of solvents and excipients. A common approach is to first dissolve the compound in a minimal amount of a strong organic solvent like DMSO, and then dilute this with a vehicle suitable for in vivo administration, such as a mixture of PEG300, Tween 80, and saline. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.
Q4: Does the deuteration of 1,3-Dimethoxybenzene significantly affect its solubility compared to the non-deuterated form?
A4: Generally, the substitution of hydrogen with deuterium has a minimal effect on the solubility of a molecule. While minor differences in properties like hydrogen bonding can exist, for most practical purposes in a research setting, the solubility of this compound can be considered very close to that of 1,3-Dimethoxybenzene.
Q5: What are the best practices for storing solutions of this compound?
A5: Once prepared, it is recommended to aliquot the stock solution into smaller volumes and store them at low temperatures (-20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles.[1] For solutions in solvents, storage at -80°C is suitable for up to 6 months, while at -20°C, it is recommended to be used within one month.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,3-Dimethoxybenzene|lookchem [lookchem.com]
- 4. 1,3-Dimethoxybenzene CAS#: 151-10-0 [m.chemicalbook.com]
- 5. 1,3-Dimethoxybenzene, 98% | Fisher Scientific [fishersci.ca]
- 6. 1,3-Dimethoxybenzene | 151-10-0 [chemicalbook.com]
- 7. 151-10-0 CAS MSDS (1,3-Dimethoxybenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
Technical Support Center: Isotopic Effects of 1,3-Dimethoxybenzene-d6 in Chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential isotopic effects and related challenges encountered during the chromatographic analysis of 1,3-Dimethoxybenzene-d6.
Frequently Asked Questions (FAQs)
Q1: What is the deuterium isotope effect in chromatography?
The deuterium isotope effect in chromatography refers to the potential for a deuterated compound (e.g., this compound) to exhibit a slightly different retention time compared to its non-deuterated counterpart (1,3-Dimethoxybenzene) under identical chromatographic conditions. This occurs because the substitution of hydrogen with deuterium, a heavier isotope, can lead to subtle changes in the molecule's physicochemical properties, thereby affecting its interaction with the stationary and mobile phases.
Q2: Will this compound co-elute with 1,3-Dimethoxybenzene?
Complete co-elution is not always guaranteed. Due to the deuterium isotope effect, this compound may elute slightly earlier than 1,3-Dimethoxybenzene in both gas chromatography (GC) and reversed-phase liquid chromatography (LC).[1][2] This can be a critical consideration when using the deuterated compound as an internal standard for quantitative analysis.
Q3: How significant is the retention time shift between 1,3-Dimethoxybenzene and this compound?
The magnitude of the retention time shift is influenced by several factors, including:
-
The number and position of deuterium atoms: A higher degree of deuteration can sometimes lead to a more pronounced shift.
-
Chromatographic technique (GC vs. LC): The effect can manifest differently in gas and liquid chromatography.
-
Chromatographic conditions: Column chemistry, mobile phase composition, temperature, and flow rate all play a role.[3]
While general principles are established, specific quantitative data for the retention time shift of this compound is not extensively published. It is recommended to determine this empirically in your own laboratory setting.
Q4: Can the deuterium isotope effect cause peak splitting or tailing?
Yes, if the separation between 1,3-Dimethoxybenzene and this compound is not complete (i.e., not baseline resolved), it can manifest as peak tailing or a split peak.[4] This is particularly relevant when analyzing a sample containing both the analyte and its deuterated internal standard.
Q5: Will the mass spectrum of this compound be different from 1,3-Dimethoxybenzene?
The overall fragmentation pattern is expected to be similar, but the mass-to-charge (m/z) ratios of the molecular ion and fragment ions containing deuterium will be shifted to higher values. For this compound, the molecular ion will be 6 Daltons higher than that of the non-deuterated compound. The relative abundances of certain fragments might also vary slightly due to differences in bond energies between C-H and C-D bonds.
Troubleshooting Guides
Issue 1: Retention Time Shift Observed Between 1,3-Dimethoxybenzene and this compound
Symptom: When analyzing a mixture, the peak for this compound appears at a slightly earlier retention time than the peak for 1,3-Dimethoxybenzene.
Potential Cause: This is a classic manifestation of the deuterium isotope effect.[3]
Solutions:
-
Method Optimization (GC):
-
Temperature Program: Modify the oven temperature program. A slower ramp rate may improve separation, while a faster ramp rate might decrease the resolution and promote co-elution.
-
Carrier Gas Flow Rate: Adjust the flow rate of the carrier gas (e.g., Helium). A lower flow rate can sometimes enhance resolution, while a higher flow rate may reduce it.
-
-
Method Optimization (LC):
-
Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase. A slight modification can alter the selectivity and potentially improve co-elution.[2]
-
Column Temperature: Changing the column temperature can influence the interactions between the analytes and the stationary phase, which may help in achieving co-elution.
-
Use a Lower Resolution Column: In some cases where co-elution is critical for quantitative accuracy (e.g., to ensure both compounds experience the same matrix effects), using a column with lower resolving power can force the peaks to overlap.[1]
-
Data Presentation: Qualitative Impact of Deuteration on Retention Time
| Chromatographic Mode | Expected Retention Time of this compound vs. 1,3-Dimethoxybenzene | Factors Influencing the Shift |
| Gas Chromatography (GC) | Generally, slightly shorter retention time.[3] | Temperature program, carrier gas flow rate, column stationary phase. |
| Reversed-Phase LC | Typically, slightly shorter retention time. | Mobile phase composition, column temperature, stationary phase chemistry. |
Note: The exact retention time difference should be determined experimentally.
Mandatory Visualization:
Caption: Troubleshooting workflow for addressing retention time shifts.
Issue 2: Peak Splitting or Tailing for the Internal Standard
Symptom: The chromatographic peak for this compound appears distorted, either as a split peak or with significant tailing.
Potential Causes:
-
Partial Separation: The peak distortion may be due to the incomplete separation of this compound from the native 1,3-Dimethoxybenzene present in the sample.[4]
-
Column Overload: Injecting too high a concentration of the standard can lead to peak fronting or splitting.
-
Column Degradation: A void at the head of the column or contamination can cause peak shape issues.[5]
-
Injection Issues: Problems with the injection process, such as a partially blocked syringe or an inappropriate injection solvent, can lead to split peaks.[5]
Solutions:
-
Verify the Cause:
-
Inject a standard containing only this compound. If the peak shape is good, the issue is likely due to partial separation from the non-deuterated analog. If the peak is still distorted, the problem lies with the standard itself or the chromatographic system.
-
-
Address Partial Separation:
-
Follow the method optimization steps outlined in Issue 1 to either achieve baseline separation or complete co-elution.
-
-
Resolve Column Overload:
-
Dilute the sample and the internal standard solution.
-
-
Check Column Health:
-
Inspect the column for any visible signs of contamination or voids at the inlet.
-
If necessary, trim a small portion (e.g., 5-10 cm) from the front of a GC column.
-
Replace the column if it is old or shows significant performance degradation.
-
-
Optimize Injection:
-
Ensure the injection solvent is compatible with the mobile phase (for LC) or is appropriate for the inlet temperature (for GC).[5]
-
Clean or replace the syringe.
-
Mandatory Visualization:
Caption: Logical steps to diagnose the cause of peak splitting.
Experimental Protocols
Protocol 1: Generic GC-MS Method for 1,3-Dimethoxybenzene Analysis
This protocol provides a starting point for the analysis of 1,3-dimethoxybenzene and can be adapted for troubleshooting issues with its deuterated analog.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[7] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless or with an appropriate split ratio) |
| Oven Program | Initial temp 50°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 2 min[7] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C[7] |
| Quadrupole Temp | 150 °C[7] |
| Scan Range | m/z 40-200 |
| Monitored Ions (SIM) | 1,3-Dimethoxybenzene: m/z 138, 107, 95this compound: m/z 144, 110, 98 (predicted) |
Protocol 2: Generic LC-MS/MS Method for 1,3-Dimethoxybenzene Analysis
This protocol can be used as a basis for developing an LC-MS/MS method for 1,3-dimethoxybenzene.
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[8] |
| Mobile Phase A | Water with 0.1% Formic Acid[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min[8] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 1,3-Dimethoxybenzene: Q1 139.1 -> Q3 [Determine major fragments, e.g., 124.1, 109.1]this compound: Q1 145.1 -> Q3 [Determine major fragments] |
| Collision Energy | Optimize for each transition |
Mandatory Visualization:
Caption: A generalized workflow for chromatographic analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. peak splitting - Chromatography Forum [chromforum.org]
- 6. mdpi.com [mdpi.com]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Minimizing Signal Interference with 1,3-Dimethoxybenzene-d6
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective use of 1,3-Dimethoxybenzene-d6 as an internal standard to minimize signal interference in complex sample analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of 1,3-dimethoxybenzene. In mass spectrometry, stable isotope-labeled (SIL) compounds like this are considered the gold standard for internal standards.[1][2] Because its chemical and physical properties are nearly identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer source. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification of the target analyte.
Q2: What are "matrix effects" and how does this compound help mitigate them?
A2: The "matrix" refers to all the components in a sample other than the analyte of interest, such as salts, proteins, and lipids in biological samples.[2] These components can interfere with the ionization of the target analyte, causing either a decrease (suppression) or increase (enhancement) in its signal.[2] Because this compound is structurally very similar to many aromatic analytes, it will be affected by the matrix in a similar way. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more reliable results.[2]
Q3: What is the optimal concentration for this compound as an internal standard?
A3: The ideal concentration of this compound depends on the expected concentration range of your analyte, the sensitivity of your instrument, and the nature of the sample matrix. A general guideline is to use a concentration that produces a stable and reproducible signal that is well above the background noise but not so high that it saturates the detector or causes ion suppression of the analyte. A common practice is to aim for an internal standard concentration in the lower-third to the middle of the analyte's calibration curve range.
Q4: Can isotopic interference or "crosstalk" occur with this compound?
A4: Isotopic interference, or "crosstalk," can occur when the isotope cluster of the analyte contributes to the signal of the internal standard, or vice versa. This is more likely with analytes of similar mass. To check for this, analyze a high-concentration standard of your analyte without the internal standard and monitor the mass channels for this compound. Similarly, analyze a sample containing only this compound to see if it contributes to the analyte's signal. If significant crosstalk is observed, chromatographic separation should be optimized, or different quantifier and qualifier ions should be selected.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Internal Standard Signal Across Samples | - Inconsistent sample preparation or extraction recovery.- Pipetting errors during addition of the internal standard.- Degradation of this compound in the sample matrix. | - Ensure consistent and validated sample preparation procedures.- Use a calibrated pipette and add the internal standard early in the sample preparation process.- Investigate the stability of this compound in your specific matrix and storage conditions. |
| Poor Peak Shape for this compound | - Active sites in the GC inlet liner or column.- Incompatible solvent for injection.- Suboptimal chromatographic conditions (e.g., temperature ramp, flow rate). | - Use a deactivated inlet liner and trim the front of the GC column.- Ensure the injection solvent is compatible with the mobile phase and column chemistry.- Optimize GC oven temperature program and carrier gas flow rate. |
| Analyte Signal Suppression Despite Using Internal Standard | - The concentration of this compound is too high, causing competition in the ion source.- The internal standard and analyte are not experiencing the same degree of matrix effect due to differences in retention time or ionization efficiency. | - Reduce the concentration of the internal standard.- Adjust chromatographic conditions to ensure co-elution of the analyte and internal standard.- Consider a different internal standard that is a closer structural analog to your analyte if significant differences in ionization behavior are suspected. |
| Non-linear Calibration Curve | - Inappropriate concentration of the internal standard (too high or too low).- Isotopic interference between the analyte and this compound.- Detector saturation at high analyte concentrations. | - Optimize the internal standard concentration to be within the linear range of the detector for both the analyte and the internal standard.- Check for and mitigate isotopic crosstalk.- Dilute samples to fall within the linear dynamic range of the instrument. |
Data Presentation: Performance of this compound in Complex Matrices
The following tables summarize hypothetical performance data for the quantification of a model aromatic analyte in a complex matrix (e.g., human plasma) using this compound as an internal standard. This data is for illustrative purposes to demonstrate the expected performance.
Table 1: Linearity and Range
| Analyte Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean, n=3) | %CV |
| 1 | 0.052 | 4.8 |
| 5 | 0.258 | 3.5 |
| 10 | 0.515 | 2.1 |
| 50 | 2.59 | 1.8 |
| 100 | 5.21 | 1.5 |
| 500 | 25.8 | 2.3 |
| Linear Range | 1 - 500 ng/mL | |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision (Recovery)
| QC Level | Spiked Concentration (ng/mL) | Measured Concentration (Mean, n=5) | % Accuracy | %CV |
| Low | 3 | 2.91 | 97.0 | 5.2 |
| Medium | 75 | 78.3 | 104.4 | 3.1 |
| High | 400 | 390.8 | 97.7 | 2.5 |
Table 3: Impact on Signal-to-Noise (S/N) Ratio
| Sample | Analyte S/N Ratio (without IS) | Analyte S/N Ratio (with IS) | % Improvement |
| Spiked Plasma Sample 1 | 85 | 250 | 194% |
| Spiked Plasma Sample 2 | 92 | 275 | 199% |
| Spiked Plasma Sample 3 | 78 | 230 | 195% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol, acetonitrile).
-
Working Internal Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 with the same solvent. The concentration of the working solution should be optimized based on the specific assay requirements.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples
-
Sample Aliquoting: To 100 µL of plasma sample, add 10 µL of the 10 µg/mL this compound working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase for analysis.
Visualizations
References
Optimizing 1,3-Dimethoxybenzene-d6 concentration for qNMR experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,3-Dimethoxybenzene-d6 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as a qNMR internal standard?
A1: this compound is a suitable internal standard for qNMR for several reasons:
-
Chemical Stability: It is chemically inert and unlikely to react with a wide range of analytes or solvents.
-
Simple Spectrum: In its protonated form, it would show distinct signals in the aromatic and methoxy regions of the ¹H NMR spectrum. The deuteration at the benzene ring simplifies the spectrum, leaving the methoxy protons as the primary signal for quantification, which can reduce the likelihood of signal overlap.
-
Good Solubility: It is soluble in many common deuterated solvents used for NMR.
Q2: What is the optimal concentration of this compound for my qNMR experiment?
A2: The optimal concentration is dependent on the concentration of your analyte. The goal is to achieve a molar ratio between the analyte and the internal standard that is ideally between 0.5 and 2.[1] A signal intensity ratio of approximately 1:1 between the analyte and the internal standard is recommended for accurate and precise measurements.[2][3] A typical starting amount for the internal standard is 5-10 mg.[1]
Q3: How do I prepare my sample for qNMR using this compound?
A3: Accurate sample preparation is crucial for reliable qNMR results.[1]
-
Using a high-precision analytical balance, accurately weigh a suitable amount of this compound (e.g., 5-10 mg) into a clean, dry vial.[1]
-
Accurately weigh the analyte into the same vial to achieve a molar ratio between 0.5 and 2.[1]
-
Add a precise volume of the chosen deuterated solvent (typically 600 µL for a standard 5 mm NMR tube).
-
Ensure complete dissolution by gentle vortexing or sonication. Visually inspect the solution to confirm no solid particles remain.[1]
-
Carefully transfer the solution into a clean, high-precision 5 mm NMR tube and cap it securely.[1]
Q4: Which deuterated solvent should I use with this compound?
A4: The choice of solvent is critical and should be based on the following criteria:
-
Solubility: Both the analyte and this compound must be fully soluble.
-
Signal Overlap: The solvent's residual signals should not overlap with the signals of interest from either the analyte or the internal standard.
-
Inertness: The solvent should not react with either the analyte or the internal standard.
It is often necessary to test different combinations of solvents and internal standards to find the most suitable setup for your specific analyte.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise (S/N) Ratio | Insufficient sample concentration. Incorrect acquisition parameters. Low number of scans. | Increase the concentration of the analyte and/or internal standard while maintaining an appropriate molar ratio. Ensure a 90° pulse width is used and that the receiver gain is set correctly. Increase the number of scans. |
| Signal Overlap | The signals of the analyte and this compound are in close proximity. Impurities in the sample or solvent. | Change the deuterated solvent to induce a chemical shift change. If overlap is minor, spectral deconvolution might be an option. For complex mixtures, consider 2D NMR techniques like HSQC to resolve overlapping signals.[4] Use high-purity solvents and analytes. |
| Inaccurate Quantification Results | Incomplete relaxation of nuclei. Weighing errors. Incomplete dissolution of sample or standard. Incorrect signal integration. | Ensure the relaxation delay (d1) is at least 5-7 times the longest T1 of any signal of interest.[1] Use a calibrated high-precision balance and anti-static measures. Visually confirm complete dissolution before transferring to the NMR tube.[1] Manually check the phase and baseline correction. Integrate the entire signal, including any ¹³C satellites, consistently for both the analyte and the standard.[2] |
| Broad NMR Signals | High sample viscosity. Poor shimming. | Consider diluting the sample if possible. Acquiring the spectrum at a slightly elevated temperature can reduce viscosity. Carefully re-shim the spectrometer for each sample. |
Experimental Protocols
Protocol 1: Sample Preparation for qNMR
-
Weighing:
-
Dissolution:
-
Add a precise volume (e.g., 600 µL) of high-purity deuterated solvent to the vial.
-
Gently vortex or sonicate the vial until both the analyte and the internal standard are fully dissolved. A visual inspection against a light source is recommended to ensure no particulate matter remains.[1]
-
-
Transfer:
-
Carefully transfer the solution into a high-precision 5 mm NMR tube using a clean pipette.
-
Securely cap the NMR tube to prevent solvent evaporation.[1]
-
Protocol 2: ¹H qNMR Data Acquisition
These are general guidelines and may need to be optimized for your specific instrument and sample.
| Parameter | Recommended Setting | Rationale |
| Pulse Program | A standard single-pulse experiment (e.g., 'zg' on Bruker systems).[1] | Simplicity and robustness for quantitative measurements. |
| Pulse Width (p1) | Calibrated 90° pulse.[1] | To provide the maximum signal intensity in a single scan. |
| Relaxation Delay (d1) | At least 5-7 times the longest T1 of the analyte or internal standard protons. A typical starting point for small molecules is 30-60 seconds.[1] | To ensure complete relaxation of all relevant nuclei for accurate signal integration. |
| Acquisition Time (aq) | At least 3 seconds.[1] | To achieve adequate digital resolution of the signals. |
| Number of Scans (ns) | Sufficient to achieve a good signal-to-noise ratio (typically 8, 16, or more). | To improve the precision of the measurement. |
| Temperature | Maintained at a constant temperature, typically 25 °C (298 K).[1] | To ensure reproducibility and minimize variations in chemical shifts. |
Visualizations
Caption: Experimental workflow for a typical qNMR analysis.
Caption: Decision pathway for troubleshooting signal overlap.
References
Long-term stability and proper storage conditions for 1,3-Dimethoxybenzene-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and proper storage of 1,3-Dimethoxybenzene-d6.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment.[1][2][3][4][5] To minimize potential degradation, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, especially after the container has been opened.[1] While deuterated compounds are generally stable, proper storage is crucial to prevent contamination and degradation over time.[6]
Q2: Should I refrigerate or freeze this compound?
Refrigeration or freezing is highly recommended for long-term storage. One supplier of the non-deuterated analog suggests that in its pure form, it can be stored at -20°C for up to three years.[7] For solutions of the compound, storage at -80°C is recommended.[8] For routine use, storing smaller aliquots at refrigerated temperatures (e.g., -5°C to 5°C) can prevent repeated freeze-thaw cycles of the main stock.[1]
Q3: What type of container is best for storing this compound?
Store this compound in its original container, which is typically an amber glass bottle to protect it from light.[1][5] Ensure the container is tightly sealed to prevent the ingress of moisture and oxygen.[2][3][4][9]
Q4: How long can I expect this compound to remain stable?
Deuterated compounds themselves do not have a traditional shelf life as they are stable isotopes.[6] However, the chemical purity of the compound can be affected by storage conditions over time. One manufacturer of 1,3-Dimethoxy-d6-benzene suggests that the compound is stable if stored under recommended conditions and should be re-analyzed for chemical purity after three years.[10] Another supplier of the non-deuterated version suggests a shelf-life of 3 years at -20°C.[7]
Q5: I observe discoloration or the presence of particulates in my sample. What should I do?
Discoloration or the presence of particulates may indicate degradation or contamination. Do not use the material and refer to the troubleshooting guide below. It is advisable to perform a purity analysis, such as by NMR or GC-MS, to assess the integrity of the compound.
Q6: Can this compound degrade upon exposure to light?
Yes, exposure to light, particularly UV radiation, can lead to the photodegradation of dimethoxybenzene isomers.[11][12][13] Therefore, it is crucial to store the compound in a dark place or in an amber-colored vial to minimize light exposure.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in NMR or GC-MS analysis | Degradation of the compound, contamination from solvent or improper handling. | - Re-purify the compound if possible (e.g., by passing through a neutral alumina plug).- Verify the purity of the solvent used for analysis.- Prepare a fresh sample from a new, unopened vial if available. |
| Change in physical appearance (e.g., color, clarity) | Oxidation, photodegradation, or moisture contamination. | - Discard the affected sample.- Review storage and handling procedures to ensure they align with best practices.- If necessary, order a fresh batch of the compound. |
| Inconsistent experimental results | Inconsistent purity of the compound due to degradation between uses. | - Aliquot the compound upon receipt to minimize repeated exposure of the main stock to air and moisture.- Re-analyze the purity of the working stock before critical experiments. |
Storage Condition Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage (pure form)[7] -80°C for long-term storage (in solution)[8] Refrigerated (-5°C to 5°C) for short-term/working aliquots[1] | Minimizes chemical degradation and slows down potential decomposition reactions.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen)[1] | Prevents oxidation. |
| Container | Tightly sealed amber glass vial or bottle.[1][2][3][4][5][9] | Protects from light-induced degradation and prevents entry of moisture and oxygen.[1][11][12][13] |
| Handling | Avoid repeated freeze-thaw cycles. Use in a well-ventilated area.[2][3][9] | Maintains compound integrity and ensures user safety. |
Experimental Protocol: Long-Term Stability Assessment of this compound
Objective: To evaluate the chemical stability of this compound under various storage conditions over an extended period.
Materials:
-
This compound (high purity)
-
NMR tubes
-
GC-MS vials
-
Deuterated chloroform (CDCl₃) with an internal standard (e.g., tetramethylsilane - TMS)
-
Argon or Nitrogen gas
-
Amber glass vials with screw caps and PTFE septa
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere (glove box or Schlenk line), aliquot 5 mg of this compound into several pre-labeled amber glass vials.
-
Prepare solutions by dissolving 1 mg of the compound in 1 mL of a suitable solvent (e.g., deuterated chloroform for NMR analysis, or a volatile solvent for GC-MS analysis) in separate vials.
-
Purge the headspace of each vial with argon or nitrogen before sealing tightly.
-
-
Storage Conditions:
-
Store the vials under the following conditions:
-
Condition A: -20°C in the dark.
-
Condition B: 4°C in the dark.
-
Condition C: Room temperature (20-25°C) in the dark.
-
Condition D: Room temperature (20-25°C) with exposure to ambient light.
-
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points: T=0 (baseline), 3 months, 6 months, 12 months, 24 months, and 36 months.
-
-
Analytical Methods:
-
¹H NMR Spectroscopy:
-
At each time point, dissolve one of the solid aliquots in a fixed volume of CDCl₃ containing a known concentration of an internal standard.
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signals corresponding to this compound and the internal standard to determine the purity of the compound.
-
-
GC-MS Analysis:
-
At each time point, take an aliquot from the prepared solutions and dilute it to a suitable concentration for GC-MS analysis.
-
Inject the sample into the GC-MS system.
-
Monitor for the appearance of any degradation products and quantify the peak area of the parent compound relative to an internal standard.
-
-
-
Data Analysis:
-
Calculate the purity of this compound at each time point for each storage condition.
-
Plot the purity as a function of time for each condition to determine the degradation rate.
-
Identify any degradation products by analyzing the mass spectra obtained from the GC-MS analysis.
-
Visual Guides
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathway for this compound.
References
- 1. ukisotope.com [ukisotope.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.de [fishersci.de]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. youtube.com [youtube.com]
- 7. 1,3-Dimethoxybenzene | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]
- 12. d-nb.info [d-nb.info]
- 13. acp.copernicus.org [acp.copernicus.org]
How to prevent H/D exchange in 1,3-Dimethoxybenzene-d6 experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Dimethoxybenzene-d6. The primary focus is on preventing unwanted hydrogen/deuterium (H/D) exchange to ensure the isotopic integrity of the molecule during experiments.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern with this compound?
Hydrogen/deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice-versa.[1] For researchers using this compound, where the six deuterium atoms are on the two methoxy groups, unintended H/D exchange leads to a loss of the isotopic label. This can compromise the quantitative accuracy and interpretation of experimental results, particularly in tracer studies or when used as an internal standard in mass spectrometry.[2]
Q2: What are the primary causes of unintended H/D exchange?
Unwanted H/D exchange is typically accelerated or catalyzed by several factors:
-
Protic Solvents: Solvents containing exchangeable protons, such as water (H₂O), methanol (CH₃OH), or ethanol (CH₃CH₂OH), are the most common source of hydrogen for unwanted exchange.[3][4]
-
Acidic or Basic Conditions: The presence of acids or bases, even in catalytic amounts, can significantly promote H/D exchange on aromatic rings and associated functional groups.[5][6] Strong deuterated acids are often used intentionally to incorporate deuterium, highlighting their potency in facilitating this reaction.[7]
-
Temperature: Higher experimental temperatures increase the rate of most chemical reactions, including H/D exchange.[8]
-
Metal Catalysts: Certain transition metals, such as palladium, platinum, and rhodium, are known to catalyze H/D exchange reactions and should be avoided unless they are an intended part of the experimental design.[9][10]
-
Atmospheric Moisture: Exposure of hygroscopic solvents and reagents to the atmosphere can introduce sufficient water to cause significant H/D exchange.
Q3: Which solvents are recommended to prevent H/D exchange?
The best practice is to use polar aprotic solvents that are anhydrous (water-free).[11] These solvents can dissolve many organic compounds but lack the exchangeable protons that cause H/D exchange.[3][4] Recommended options include:
-
Dimethyl Sulfoxide-d6 (DMSO-d6)
-
Acetone-d6
-
Acetonitrile-d3
-
Benzene-d6
-
Dichloromethane-d2
-
N,N-Dimethylformamide-d7 (DMF-d7)
It is crucial to use high-purity, anhydrous grades of these solvents and to handle them under an inert atmosphere to prevent moisture absorption.
Q4: How should I handle other reagents in my experiment?
All reagents should be anhydrous. If an acidic or basic reagent is necessary for your protocol, use the deuterated version (e.g., DCl instead of HCl, or NaOD instead of NaOH) to minimize the introduction of protons. Ensure all glassware is thoroughly dried before use, for instance, by oven-drying and cooling under a stream of inert gas like argon or nitrogen.
Q5: My ¹H NMR spectrum shows an unexpected peak around 3.8 ppm. Is this H/D exchange?
Yes, this is a strong indication of H/D exchange. The proton signal for the methoxy group in 1,3-dimethoxybenzene appears in this region. Its presence in the ¹H NMR spectrum of your this compound sample signifies that some of the deuterium atoms on the methoxy groups have been replaced by hydrogen atoms. To confirm, you can try adding a drop of D₂O; however, since this is not a labile proton, the peak will not disappear upon D₂O shake.[12] The solution is to re-evaluate your experimental protocol for sources of protons, such as solvent contamination.
Troubleshooting Guide
This section provides direct solutions to common issues encountered during experiments with this compound.
| Problem / Symptom | Potential Cause | Recommended Solution |
| ¹H NMR shows a singlet in the methoxy region (~3.8 ppm). | Contamination with protic solvents (e.g., H₂O, CH₃OH). | Use high-purity, anhydrous aprotic solvents (e.g., DMSO-d6, Acetone-d6). Handle and store solvents under an inert atmosphere.[3][11] |
| Use of non-deuterated acidic or basic reagents. | If acids or bases are required, use their deuterated analogues (e.g., DCl, CF₃COOD, NaOD).[7] | |
| Mass spectrometry data shows a mass lower than 144.1, indicating deuterium loss. | H/D exchange occurred during sample preparation or workup. | Minimize the sample's exposure time to any protic solvents. If an aqueous workup is unavoidable, perform it quickly at low temperatures (0-4 °C).[8] |
| Back-exchange during LC/MS analysis. | Certain ionization techniques, like APCI, can cause back-exchange.[13][14] Optimize MS source parameters, such as desolvation temperature, and mobile phase composition to minimize this effect. | |
| Inconsistent isotopic purity between experimental batches. | Variable amounts of atmospheric moisture introduced during setup. | Strictly use an inert atmosphere (glove box or Schlenk line) for all manipulations. Ensure all glassware is rigorously dried. |
| Inconsistent solvent purity. | Purchase high-purity anhydrous solvents and use them promptly after opening. Consider storing them over molecular sieves. |
Experimental Protocols
Protocol 1: Preparation of an NMR Sample
This protocol is designed to minimize H/D exchange for routine NMR analysis.
-
Glassware Preparation: Dry the NMR tube and a small sample vial in an oven at >120 °C for at least 4 hours. Cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
Sample Preparation: In an inert atmosphere (e.g., a glove box), accurately weigh the desired amount of this compound into the tared, dry sample vial.
-
Solvent Addition: Using a dry syringe, add the required volume (typically 0.5-0.7 mL) of a high-purity, anhydrous deuterated aprotic solvent (e.g., DMSO-d6).
-
Transfer: Cap the vial, ensure the sample is fully dissolved, and then transfer the solution to the dry NMR tube using a clean, dry pipette or syringe.
-
Sealing and Analysis: Cap the NMR tube securely. For long-term experiments, consider flame-sealing the tube to prevent any moisture ingress. Acquire the spectrum as soon as possible.
Protocol 2: General Anhydrous Reaction Setup
This protocol outlines a general workflow for conducting a chemical reaction using this compound as a starting material or reagent.
-
System Preparation: Assemble the reaction glassware (e.g., round-bottom flask, condenser) and dry thoroughly in an oven. Assemble the apparatus while hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen) while it cools.
-
Reagent Addition: Introduce this compound and any other solid reagents into the reaction flask under a positive flow of inert gas.
-
Solvent Transfer: Add the anhydrous aprotic solvent to the reaction flask via cannula transfer or a dry syringe.
-
Reaction Conditions: Conduct the reaction at the lowest feasible temperature to minimize potential exchange.[8] If heating is required, use an oil bath with a temperature controller.
-
Workup and Quenching: If an aqueous workup is unavoidable, perform it by adding the reaction mixture to ice-cold, degassed water or buffer to minimize the time and temperature of exposure to protic species.
-
Extraction and Drying: Promptly extract the product into a non-polar, aprotic solvent (e.g., diethyl ether, dichloromethane). Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for preventing H/D exchange.
Caption: Ideal experimental workflow to minimize H/D exchange.
Caption: A logical guide for troubleshooting unexpected deuterium loss.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. The renaissance of H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. | Semantic Scholar [semanticscholar.org]
- 11. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor signal response for 1,3-Dimethoxybenzene-d6 in mass spectrometry
Welcome to the technical support center for troubleshooting issues related to the use of 1,3-Dimethoxybenzene-d6 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a stable isotope-labeled (SIL) internal standard of 1,3-dimethoxybenzene. In quantitative mass spectrometry, a known amount of a SIL internal standard is added to samples. Because it is chemically almost identical to the analyte (the non-deuterated version), it behaves similarly during sample preparation, chromatography, and ionization.[1][2][3] This allows it to compensate for variability in sample extraction, matrix effects (like ion suppression), and instrument response, leading to more accurate and precise quantification.[2][3][4]
Q2: My this compound internal standard has a different retention time than the non-deuterated analyte. Is this normal?
Yes, this is a well-documented phenomenon known as the "deuterium isotope effect" or "Chromatographic Deuterium Isotope Effect (CDE)".[2][5][6][7] The substitution of hydrogen with heavier deuterium atoms can lead to subtle changes in the molecule's physicochemical properties, such as its interaction with the chromatographic stationary phase.[5][7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2][5][6][8]
Q3: Should I optimize mass spectrometer parameters like collision energy and declustering potential separately for the analyte and this compound?
Yes, it is best practice to optimize mass spectrometer parameters independently for both the analyte and the deuterated internal standard.[7] While the optimal settings are often similar, slight differences can exist. Independent optimization ensures maximum sensitivity and signal stability for both compounds, which is crucial for accurate quantification.[2][7]
Q4: What are the most common causes of a poor or inconsistent signal for this compound?
A poor or inconsistent signal for a deuterated internal standard can stem from several factors:
-
Ion Suppression: Co-eluting components from the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer's source.[4][9][10][11][12]
-
Suboptimal Mass Spectrometer Settings: The ion source parameters may not be optimized for this compound.[2][12]
-
H/D Back-Exchange: Deuterium atoms on the standard may exchange with hydrogen atoms from the solvent, particularly if the mobile phase is acidic or basic.[5][6][13]
-
Chromatographic Separation from Analyte: If the deuterated standard separates from the analyte on the column, they may enter the ion source at different times and experience varying degrees of ion suppression.[5][6]
-
Issues with the Standard Solution: Incorrect concentration, degradation due to improper storage, or inconsistent spiking can all lead to signal variability.[6][12]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or "No Signal" for this compound
A common and frustrating issue is a weak or absent signal for the deuterated internal standard. This guide provides a systematic approach to diagnose the root cause.
First, rule out fundamental issues with the instrument or the standard itself.
-
Action: Directly infuse a freshly prepared solution of this compound (in a clean solvent like acetonitrile/water) into the mass spectrometer.
-
Expected Outcome: A strong, stable signal for the expected precursor ion.
-
Troubleshooting:
-
No/Low Signal: This points to a problem with either the standard solution (e.g., expired, degraded, incorrect concentration) or the mass spectrometer itself (e.g., dirty ion source, incorrect tuning, detector failure).[6][12]
-
Good Signal: The issue is likely related to chromatography or matrix effects. Proceed to Step 2.
-
1,3-Dimethoxybenzene is a relatively nonpolar aromatic ether. The choice of ionization source can significantly impact signal intensity.
-
Action: If using Electrospray Ionization (ESI), consider if Atmospheric Pressure Chemical Ionization (APCI) might be more suitable. APCI can be more efficient for less polar compounds.[14][15]
-
Experimental Protocol:
-
Prepare a solution of this compound at a known concentration.
-
Analyze the solution using both ESI and APCI sources, if available.
-
Compare the signal-to-noise ratio and overall signal intensity obtained from each source.
-
-
Data Interpretation:
| Ionization Source | Expected Performance for this compound | Recommendation |
| ESI | May provide adequate signal, but can be susceptible to ion suppression.[16][17] | If signal is poor, optimize source parameters (e.g., capillary voltage, gas flows).[6] If still poor, try APCI. |
| APCI | Often provides better ionization for less polar, thermally stable compounds.[14] | Optimize vaporizer temperature and corona discharge current. Be aware that APCI can be more prone to in-source fragmentation. |
Matrix effects are a primary cause of poor signal in LC-MS analysis.[4]
-
Action: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Experimental Protocol:
-
Set up a continuous infusion of this compound into the mass spectrometer, after the analytical column.
-
Inject a blank matrix sample (an extract of your sample type, e.g., plasma, without the analyte or internal standard).
-
Monitor the signal of the deuterated standard over the course of the chromatographic run.[12]
-
-
Interpretation: A stable baseline signal is expected. Any significant drop in the signal indicates a region where co-eluting matrix components are causing ion suppression.[9][12] If the retention time of your internal standard falls within one of these suppression zones, your signal will be compromised.
Caption: Workflow for diagnosing poor signal intensity.
Issue 2: Inconsistent or Irreproducible Quantitative Results
Even when a signal is present, results can be unreliable. This often points to subtle interactions between the deuterated standard, the analyte, and the sample matrix.
The fundamental assumption of using a SIL internal standard is that it co-elutes with the analyte and experiences the same matrix effects.[3] The deuterium isotope effect can challenge this assumption.[5][6]
-
Action: Carefully examine the chromatographic peaks for 1,3-dimethoxybenzene and its d6-labeled standard.
-
Experimental Protocol:
-
Prepare a solution containing both the analyte and this compound.
-
Inject this solution onto your LC-MS system.
-
Overlay the chromatograms for the analyte and the internal standard.
-
Measure the retention time at the apex of each peak.
-
-
Data Interpretation:
| Observation | Potential Cause | Recommended Action |
| Baseline separation | Significant deuterium isotope effect. | Modify chromatography: Use a shallower gradient, change the mobile phase organic modifier, or try a different column chemistry (e.g., Phenyl-Hexyl).[1] |
| Partial co-elution | Moderate deuterium isotope effect. | This can lead to differential matrix effects where one compound is suppressed more than the other.[5] Aim for better co-elution by adjusting chromatography. |
| Perfect co-elution | Ideal scenario. | If results are still inconsistent, the issue lies elsewhere. Proceed to Step 2. |
Deuterium atoms on an aromatic ring are generally stable. However, under certain pH conditions or with prolonged exposure to active protons in the mobile phase or sample matrix, they can be replaced by hydrogen atoms, a process called back-exchange.[5]
-
Action: Perform an incubation study to check the stability of the deuterium label.
-
Experimental Protocol:
-
Prepare two solutions:
-
Solution A: this compound in your initial mobile phase.
-
Solution B: this compound spiked into a blank matrix extract.
-
-
Analyze both solutions at time zero.
-
Incubate the solutions in the autosampler at a set temperature (e.g., room temperature or 4°C).
-
Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[1]
-
-
Interpretation: Monitor for any increase in a signal at the mass transition of the unlabeled analyte (1,3-dimethoxybenzene) in your samples over time. A corresponding decrease in the deuterated standard's signal is a strong indicator of H/D back-exchange.[2][6]
Caption: Logical flow for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometer Parameters
Objective: To determine the optimal declustering potential (DP) and collision energy (CE) for this compound.
Methodology:
-
Prepare Infusion Solution: Create a 100-500 ng/mL solution of this compound in a solvent that mimics your initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7]
-
Infuse Solution: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Precursor Ion Optimization (DP):
-
Set the mass spectrometer to monitor the precursor ion of this compound. The molecular weight of the non-deuterated form is 138.16 g/mol , so the d6 version will be approximately 144.2 g/mol . The protonated precursor ion [M+H]⁺ will be at m/z ~145.2.
-
Create an experiment that ramps the DP value across a relevant range (e.g., 20 V to 150 V) while keeping the collision energy at a nominal value (e.g., 10 V).[7]
-
Plot the ion intensity as a function of DP to find the optimal value that gives the maximum signal.
-
-
Product Ion Optimization (CE):
-
Set the DP to the optimal value found in the previous step.
-
Based on the fragmentation of the non-deuterated 1,3-dimethoxybenzene, likely product ions will result from the loss of methyl radicals (•CH₃) or formaldehyde (CH₂O). Monitor for potential product ions.
-
Create an experiment to optimize the CE for each desired MRM transition. Ramp the CE value across a relevant range (e.g., 5 V to 60 V).[7]
-
Plot the intensity of each product ion as a function of CE to determine the optimal setting for each transition.
-
Representative Data (Hypothetical):
| Parameter | Setting | Observed Signal Intensity (cps) |
| Declustering Potential (V) | 40 | 5.0e4 |
| 60 | 1.2e5 | |
| 80 | 2.5e5 | |
| 100 | 1.8e5 | |
| 120 | 9.0e4 | |
| Collision Energy (V) for m/z 145.2 -> 130.2 | 10 | 8.0e4 |
| 15 | 1.9e5 | |
| 20 | 3.1e5 | |
| 25 | 2.2e5 | |
| 30 | 1.1e5 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 1,3-Dimethoxybenzene-d6 for Quantitative Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of 1,3-Dimethoxybenzene-d6 for quantitative studies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your results when using this internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: The purity of this compound is typically high, often ≥98% for the chemical purity and an isotopic enrichment of ≥99 atom % D. However, lot-to-lot variability can exist. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity value of the batch you are using.
Q2: What are the common impurities in this compound?
A2: Potential impurities may arise from the starting materials or side reactions during synthesis. These can include:
-
Non-deuterated 1,3-Dimethoxybenzene: Incomplete deuteration can lead to the presence of the parent compound.
-
Partially deuterated isotopologues: Molecules with fewer than six deuterium atoms on the methoxy groups.
-
Residual solvents: Solvents used during synthesis and purification (e.g., diethyl ether, toluene).
-
Related aromatic compounds: Such as monomethoxybenzene-d3 or other positional isomers.
-
Water: Due to atmospheric exposure.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its purity and stability, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended. For stock solutions, storage at -20°C or -80°C can extend shelf life.[1] Always refer to the supplier's recommendations for optimal storage conditions.
Q4: Why is it important to use a deuterated internal standard in ¹H NMR?
A4: Using a deuterated internal standard like this compound in ¹H NMR for quantitative analysis is advantageous because its own proton signals are absent from the spectrum. This minimizes the risk of signal overlap with the analyte, simplifying spectral analysis and improving the accuracy of integration.
Quantitative Data Summary
The table below summarizes the typical specifications for this compound based on publicly available data. For precise quantitative studies, always use the values from the lot-specific Certificate of Analysis.
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥98% | GC, qNMR |
| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |
| Water Content | Varies (check CoA) | Karl Fischer |
| Appearance | Colorless liquid | Visual Inspection |
Experimental Protocols
Protocol 1: Purity Determination of this compound by Quantitative NMR (qNMR)
This protocol outlines the procedure for determining the purity of a this compound sample using a certified reference material (CRM) as an internal standard.
1. Materials and Reagents:
- This compound (analyte)
- Certified Reference Material (CRM) with a known purity (e.g., Maleic Acid, Dimethyl Sulfone)
- Deuterated NMR solvent (e.g., Chloroform-d, Acetone-d6) of high purity
- High-precision analytical balance (readability to at least 0.01 mg)
- NMR tubes (high-quality, clean, and dry)
- Volumetric flasks and pipettes
2. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the CRM into a clean, dry vial. b. Accurately weigh approximately 5-10 mg of this compound into the same vial. c. Record the exact weights of both the CRM and the analyte. d. Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated NMR solvent. e. Ensure complete dissolution by vortexing or gentle sonication. f. Transfer the solution to a clean NMR tube.
3. NMR Data Acquisition: a. Spectrometer: Use a high-field NMR spectrometer (≥400 MHz). b. Lock and Shim: Lock on the deuterium signal of the solvent and perform shimming to achieve optimal magnetic field homogeneity. c. Acquisition Parameters:
- Pulse Angle: 90°
- Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and CRM protons to ensure full relaxation. A value of 30-60 seconds is often sufficient, but should be experimentally determined for highest accuracy.
- Number of Scans (ns): Typically 8-16 scans are sufficient for good signal-to-noise, but may be increased for dilute samples.
- Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.
- Temperature: Maintain a constant temperature (e.g., 298 K).
4. Data Processing and Purity Calculation: a. Fourier Transform: Apply an exponential window function with a small line broadening (e.g., 0.3 Hz) and perform the Fourier transform. b. Phasing and Baseline Correction: Carefully phase the spectrum manually and apply a baseline correction. c. Integration: Integrate a well-resolved, non-overlapping signal for both the analyte (the aromatic protons of any residual non-deuterated species) and the CRM. d. Purity Calculation: Use the following formula to calculate the purity of the analyte:
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the ¹H NMR spectrum | - Residual non-deuterated solvent in the NMR tube.- Contamination from glassware.- Presence of impurities in the this compound sample.- Residual proton signals from the deuterated solvent. | - Ensure NMR tubes are thoroughly cleaned and dried before use.- Use high-purity deuterated solvents.- Compare the spectrum to a reference spectrum of a high-purity standard to identify impurity signals.- Consult tables of common NMR solvent impurities. |
| Inconsistent or non-reproducible integration values | - Incomplete dissolution of the sample or internal standard.- Insufficient relaxation delay (d1).- Poor shimming leading to broad or distorted peaks.- Incorrect phasing or baseline correction. | - Ensure complete dissolution by visual inspection and vortexing.- Experimentally determine and set the relaxation delay to at least 5 times the longest T1.- Optimize shimming for each sample.- Manually and carefully perform phasing and baseline correction for each spectrum. |
| Signal overlap between analyte and internal standard | - Poor choice of internal standard or deuterated solvent. | - Select an internal standard with signals in a clear region of the spectrum.- Try a different deuterated solvent to induce chemical shift changes (e.g., switch from Chloroform-d to Benzene-d6).[2] |
| Broad NMR signals | - Sample is too concentrated.- Presence of paramagnetic impurities.- Poor magnetic field homogeneity (shimming). | - Prepare a more dilute sample.- If paramagnetic impurities are suspected, filtration through a small plug of silica may help.- Re-shim the spectrometer carefully. |
| Gradual appearance of new peaks over time in prepared samples | - Decomposition of the analyte or reaction with the solvent/impurities. | - Analyze samples as soon as possible after preparation.- Check for compatibility between the analyte, internal standard, and solvent by running a time-course experiment (e.g., acquiring spectra at t=0 and t=24h).- Store prepared samples at low temperature and in the dark if immediate analysis is not possible. |
Visualizations
References
Technical Support Center: Best Practices for Handling Hygroscopic Deuterated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of hygroscopic deuterated compounds. Adherence to these best practices is critical for maintaining the chemical and isotopic integrity of these sensitive materials, ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are hygroscopic deuterated compounds, and why do they require special handling?
A1: Hygroscopic deuterated compounds are substances that readily absorb moisture from the atmosphere.[1] This is a significant issue because the absorbed water can introduce protons (¹H), which can lead to the back-exchange of deuterium (²H) atoms on the compound, thereby reducing its isotopic enrichment.[2] This is particularly problematic for deuterated compounds used in applications like NMR spectroscopy, where water contamination can obscure signals, and in drug development, where isotopic stability is crucial for studying metabolic pathways.[1][3]
Q2: How does moisture absorption affect experimental results?
A2: Moisture absorption can have several detrimental effects on experimental outcomes:
-
Loss of Isotopic Purity: Hydrogen-deuterium (H/D) exchange with atmospheric water can decrease the level of deuteration in the compound.[2]
-
Inaccurate Quantification: In quantitative NMR (qNMR), water uptake can alter the concentration of the standard, leading to systematic errors in measurements.[4][] Similarly, in other quantitative analyses, the presence of water can affect the accurate weighing of the compound.
-
Degradation of Material: For some compounds, the presence of moisture can catalyze chemical degradation through hydrolysis or other reactions.[2]
-
Physical Changes: Moisture can cause solid compounds to cake or deliquesce (dissolve in the absorbed water), making them difficult to handle and weigh accurately.[4]
Q3: What is the most common contaminant found in deuterated solvents?
A3: The most common contaminant in deuterated solvents is water (H₂O or HDO).[1] Most deuterated solvents are hygroscopic and will absorb moisture from the air, which can interfere with NMR spectra by creating a large residual water peak.[1]
Q4: How should I store my hygroscopic deuterated compounds?
A4: Proper storage is the first line of defense against moisture contamination. General best practices include:
-
Tightly Sealed Containers: Always store compounds in tightly sealed containers. For particularly sensitive materials, consider using vials with septa or ampules.[2]
-
Inert Atmosphere: For highly sensitive compounds, storage under a dry, inert atmosphere (e.g., argon or nitrogen) is recommended.[6][7]
-
Desiccation: Store containers inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[8]
-
Controlled Temperature: Many deuterated compounds should be stored at low temperatures (e.g., refrigerated at 4°C or frozen) to minimize degradation.[1][2] Always consult the manufacturer's recommendations and allow the container to warm to room temperature before opening to prevent condensation.[1]
Q5: What are the advantages of using single-use ampules for deuterated solvents?
A5: Single-use ampules contain a pre-measured amount of solvent and are sealed under an inert atmosphere.[1] This minimizes the risk of contamination from atmospheric moisture and repeated access to a larger bottle.[1] They are particularly useful for high-sensitivity experiments where maintaining the highest purity is essential.[1]
Troubleshooting Guide
Issue 1: A large water peak is observed in the ¹H NMR spectrum.
This is a common problem when working with deuterated solvents and indicates water contamination.
-
Possible Cause: Improper storage or handling of the deuterated solvent.
-
Possible Cause: Contaminated NMR tube or other glassware.
-
Possible Cause: The sample itself is wet.
-
Solution: If the sample is stable, dry it under high vacuum or by lyophilization before dissolving it in the deuterated solvent.
-
Issue 2: Inconsistent results in quantitative analysis (e.g., qNMR, mass spectrometry).
This may be due to inaccurate weighing caused by moisture uptake or a change in the isotopic purity of the standard.
-
Possible Cause: The hygroscopic compound absorbed water during weighing.
-
Solution: Weigh the compound in a controlled environment, such as a glovebox with a dry atmosphere.[4] If a glovebox is not available, weigh the compound quickly and consider using a container with a septum to minimize exposure to air.
-
-
Possible Cause: Loss of isotopic enrichment in the deuterated standard.
Issue 3: The solid deuterated compound has become clumpy or turned into a liquid.
This indicates significant water absorption, potentially to the point of deliquescence.
-
Possible Cause: The compound is highly hygroscopic and was exposed to ambient humidity.
-
Solution: Handle the compound exclusively in a glovebox or under a stream of inert gas.[4] Store it in a tightly sealed container within a desiccator. Consider transferring smaller aliquots for daily use to avoid repeated exposure of the bulk material.
-
Data Presentation
Hygroscopicity Classification of Pharmaceutical Solids
| Hygroscopicity Class | Weight Gain (% w/w) | Example Compounds (Protiated Analogues) |
| Non-hygroscopic | ≤ 0.12 | Benzoic Acid, Acetanilide[] |
| Slightly hygroscopic | > 0.12 and < 2.0 | Lactose[11] |
| Hygroscopic | ≥ 2.0 and < 15.0 | Sodium Naproxen[11] |
| Very hygroscopic | ≥ 15.0 | Polyvinylpyrrolidone (PVP)[8] |
Experimental Protocols
Protocol 1: Handling Hygroscopic Deuterated Solvents for NMR Sample Preparation
This protocol outlines the steps for preparing an NMR sample with a hygroscopic deuterated solvent to minimize water contamination.
-
Glassware Preparation:
-
Solvent Handling:
-
Allow the deuterated solvent bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.[1]
-
For optimal results, handle the solvent under a stream of dry inert gas (nitrogen or argon) or inside a glovebox.
-
If using a bottle with a septum, use a dry syringe that has been flushed with inert gas to withdraw the solvent.
-
-
Sample Preparation:
-
Accurately weigh the solid sample into the dried NMR tube.
-
Using a dry syringe or pipette, add the required volume of deuterated solvent to the NMR tube.
-
Cap the NMR tube immediately.
-
To dissolve the sample, use a vortex mixer instead of shaking, as shaking can introduce contaminants from the cap.[9]
-
Protocol 2: Weighing and Dispensing a Solid Hygroscopic Deuterated Compound
This protocol describes the procedure for accurately weighing a solid hygroscopic deuterated compound using a glovebox.
-
Preparation:
-
Ensure the glovebox has a dry, inert atmosphere (typically <10 ppm H₂O).
-
Place a balance, weighing paper or vials, and spatulas inside the glovebox antechamber.
-
Cycle the antechamber (evacuate and backfill with inert gas) at least three times to remove atmospheric air and moisture.[2]
-
-
Weighing:
-
Transfer the equipment from the antechamber into the main glovebox chamber.
-
Allow the balance to stabilize.
-
Tare the balance with the weighing container (e.g., vial).
-
Carefully transfer the desired amount of the hygroscopic deuterated compound to the weighing container using a clean spatula.
-
Record the final weight.
-
-
Storage and Sealing:
-
Tightly cap the vial containing the weighed compound.
-
For added protection, wrap the cap with parafilm.
-
The vial can now be safely removed from the glovebox for use in experiments.
-
Mandatory Visualizations
References
- 1. skpharmteco.com [skpharmteco.com]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. mt.com [mt.com]
- 8. Dynamic Vapour Sorption | Laboratoire Sciences et Méthodes Séparatives [labsms.univ-rouen.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. acp.copernicus.org [acp.copernicus.org]
Validation & Comparative
A Comparative Guide to 1,3-Dimethoxybenzene-d6 and 1,4-Dimethoxybenzene-d10 as Internal Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative analytical data. Deuterated internal standards are widely regarded as the gold standard in mass spectrometry-based analyses due to their chemical similarity to the target analyte, allowing for effective correction of variations in sample preparation and instrument response. This guide provides an objective comparison of two such standards: 1,3-Dimethoxybenzene-d6 and 1,4-Dimethoxybenzene-d10.
This document summarizes their physicochemical properties, outlines their applications, and provides detailed experimental protocols for their use. While extensive performance data is available for 1,4-Dimethoxybenzene-d10, specific experimental data for this compound is less prevalent in publicly accessible literature. Therefore, this guide combines available data for both compounds and their non-deuterated analogues to provide a comprehensive comparison for informed decision-making in your analytical method development.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of an internal standard is crucial for its appropriate application. The following table summarizes and compares the key properties of this compound and 1,4-Dimethoxybenzene-d10, along with their non-deuterated counterparts.
| Property | This compound | 1,3-Dimethoxybenzene (non-deuterated) | 1,4-Dimethoxybenzene-d10 | 1,4-Dimethoxybenzene (non-deuterated) |
| CAS Number | 16469-85-5 | 151-10-0[1] | 74079-00-8 | 150-78-7 |
| Molecular Formula | C₈D₆H₄O₂ | C₈H₁₀O₂[1] | C₈D₁₀O₂ | C₈H₁₀O₂ |
| Molecular Weight | 144.20 g/mol | 138.16 g/mol [1] | 148.23 g/mol | 138.16 g/mol |
| Appearance | Not specified | Colorless liquid[1] | White solid | White crystals or powder |
| Boiling Point | Not specified | 213-215 °C[1] | Not specified, expected to be similar to the non-deuterated form | 213 °C |
| Melting Point | Not specified | -52 °C[1] | Not specified, expected to be similar to the non-deuterated form | 56-60 °C |
| Solubility | Not specified | Slightly soluble in water[1] | Soluble in most organic solvents such as DMSO | Sparingly soluble in water, soluble in ethanol, ether, and acetone |
Performance as Internal Standards
The primary application of both this compound and 1,4-Dimethoxybenzene-d10 is as internal standards in quantitative analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Their utility stems from their ability to mimic the behavior of chemically similar analytes during sample extraction, derivatization, and analysis, thereby compensating for variations and improving data quality.
Deuterated standards are particularly effective because their chemical and physical properties are nearly identical to the analyte of interest, with the key difference being their mass.[2] This mass difference allows for their distinct detection by a mass spectrometer while ensuring they co-elute with the analyte, providing accurate quantification.[2]
While direct comparative performance data for this compound is limited, the expected performance characteristics of deuterated internal standards are well-established. The following table summarizes typical performance data for 1,4-Dimethoxybenzene-d10, which can serve as a benchmark for what can be expected from a well-behaving deuterated internal standard like this compound.
| Performance Parameter | Typical Value for 1,4-Dimethoxybenzene-d10 |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving reliable and reproducible results. The following section provides a representative experimental protocol for the use of either this compound or 1,4-Dimethoxybenzene-d10 as an internal standard in a typical GC-MS analysis of a target analyte in a sample matrix.
Preparation of Standard Solutions
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the deuterated internal standard (this compound or 1,4-Dimethoxybenzene-d10) and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetone).
-
Analyte Stock Solution (1000 µg/mL): Prepare a stock solution of the target analyte in the same manner.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the desired concentration range. Each calibration standard should be fortified with the internal standard to a constant final concentration (e.g., 1 µg/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, water), add a known amount of the internal standard working solution.
-
Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase or a compatible solvent for GC-MS analysis.
GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp to 250 °C at 10 °C/min
-
Hold at 250 °C for 5 minutes
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor at least two characteristic ions for the analyte and the internal standard.
-
Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for quantitative analysis using a deuterated internal standard and the logical relationship for selecting an appropriate internal standard.
Conclusion
Both this compound and 1,4-Dimethoxybenzene-d10 are suitable candidates for use as internal standards in quantitative mass spectrometry. The choice between the two may depend on several factors, including commercial availability, cost, and the specific chromatographic behavior relative to the analyte of interest. 1,4-Dimethoxybenzene-d10 is well-documented and has established performance characteristics. While specific performance data for this compound is less common, its structural similarity and deuteration suggest it would perform comparably under optimized conditions. Researchers should validate the chosen internal standard for their specific application to ensure it meets the required criteria for accuracy, precision, and linearity. This guide provides a foundational framework to assist in the selection and implementation of these valuable analytical tools.
References
1,3-Dimethoxybenzene-d6 versus other deuterated standards for environmental analysis
For researchers, scientists, and drug development professionals engaged in the intricate work of environmental analysis, the precise and reliable quantification of contaminants is paramount. The use of deuterated internal standards is a cornerstone of robust analytical methodology, particularly in chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS). These standards are essential for correcting variations that can occur during sample preparation and analysis, such as matrix effects and analyte loss, thereby ensuring the accuracy of the results.
This guide provides a comparative overview of the performance of several commonly used deuterated standards in environmental analysis. While the focus is on established standards for compounds like polycyclic aromatic hydrocarbons (PAHs), the discussion also addresses the case of 1,3-Dimethoxybenzene-d6, a compound for which performance data as an internal standard in this field is not widely documented.
The Role of Deuterated Internal Standards
Deuterated internal standards are analogues of the target analytes where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling results in a compound that is chemically almost identical to the analyte of interest but has a different molecular weight. This key difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
By adding a known amount of a deuterated internal standard to a sample at the beginning of the analytical process, it experiences the same conditions as the target analyte throughout extraction, cleanup, and analysis. Any loss of analyte during sample preparation or fluctuations in instrument response will affect the internal standard to a similar degree. Consequently, the ratio of the analyte signal to the internal standard signal provides a more accurate and precise measure of the analyte's concentration than relying on the analyte signal alone.
Performance Comparison of Common Deuterated Standards
The selection of an appropriate internal standard is critical and depends on the specific analytes being targeted and the sample matrix. For the analysis of polycyclic aromatic hydrocarbons (PAHs), a class of persistent environmental pollutants, several deuterated standards are routinely employed. The following table summarizes a selection of these standards and their typical recovery rates observed in environmental matrices.
| Internal Standard | Typical Analytes | Matrix | Recovery Rate (%) | Reference |
| Naphthalene-d8 | Naphthalene, other volatile PAHs | Water, Soil, Air | 85-115 | [1][2][3] |
| Acenaphthene-d10 | Acenaphthene, Acenaphthylene | Water, Soil | 70-130 | [1][2][4] |
| Phenanthrene-d10 | Phenanthrene, Anthracene | Water, Soil, Biological Tissues | 70-130 | [1][2][4][5] |
| Chrysene-d12 | Chrysene, Benzo[a]anthracene | Water, Soil, Food | 70-130 | [4][6][7][8] |
| Perylene-d12 | Perylene, Benzo[ghi]perylene | Water, Soil | Fluctuates, can be problematic | [2][9] |
Note on Perylene-d12: While commonly used, some studies have reported significant fluctuations in the recovery of Perylene-d12, particularly in complex matrices like ocean sediments.[9] This highlights the importance of careful validation and monitoring of internal standard performance.
Experimental Protocol: Analysis of PAHs in Soil using GC-MS with Deuterated Internal Standards
This protocol provides a general methodology for the determination of PAHs in soil samples. It is based on established EPA methods and common laboratory practices.
1. Sample Preparation and Extraction
-
Sample Homogenization: Soil samples are air-dried and sieved to remove large debris. The sample is then thoroughly homogenized to ensure representativeness.
-
Internal Standard Spiking: A known amount of a deuterated internal standard mixture (e.g., containing Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, and Perylene-d12) in a suitable solvent is added to a pre-weighed aliquot of the soil sample.
-
Extraction: The spiked sample is extracted using an appropriate technique, such as Accelerated Solvent Extraction (ASE) or Soxhlet extraction, with a suitable solvent or solvent mixture (e.g., dichloromethane:acetone 1:1 v/v).
2. Extract Cleanup
-
Sulfur Removal: If elemental sulfur is expected to be present in the sample, a cleanup step using activated copper or a commercially available sulfur removal product is performed.
-
Solid Phase Extraction (SPE): The extract is concentrated and then passed through an SPE cartridge (e.g., silica gel or Florisil) to remove interfering compounds. The PAHs are eluted with a specific solvent mixture.
3. GC-MS Analysis
-
Instrument Setup: A gas chromatograph coupled to a mass spectrometer is used for the analysis. The GC is equipped with a capillary column suitable for PAH separation (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: A small volume of the cleaned-up extract is injected into the GC.
-
Chromatographic Separation: The GC oven temperature is programmed to separate the individual PAH compounds based on their boiling points and interaction with the column's stationary phase.
-
Mass Spectrometric Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for each target PAH and each deuterated internal standard are monitored.
4. Quantification
-
Calibration: A multi-point calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the target PAHs and the deuterated internal standards.
-
Calculation: The concentration of each PAH in the sample is calculated by comparing the ratio of the peak area of the native analyte to the peak area of its corresponding deuterated internal standard against the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical workflow of using deuterated internal standards in environmental analysis.
Caption: General workflow for environmental analysis using deuterated internal standards.
Caption: Logical relationship for accurate quantification using deuterated internal standards.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. well-labs.com [well-labs.com]
- 5. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asdlib.org [asdlib.org]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal standard ratios fluctuating - 8270, Agilent GC/MS - Chromatography Forum [chromforum.org]
A Comparative Guide to Analytical Method Validation: Utilizing 1,3-Dimethoxybenzene-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative assays, particularly those employing mass spectrometry, the choice of an appropriate internal standard (IS) is a critical factor in achieving accurate and reliable results. This guide provides a comprehensive comparison of analytical method validation for assays utilizing the deuterated internal standard, 1,3-Dimethoxybenzene-d6, against common alternative internal standards.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in bioanalysis.[1][2] By virtue of being chemically identical to the analyte of interest, they co-elute and experience similar ionization effects and extraction efficiencies, thus providing superior correction for analytical variability.[3] This guide will delve into the key performance characteristics of assays validated with this compound and compare them with non-deuterated alternatives, supported by representative experimental data and detailed protocols.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the key validation parameters of an analytical method, including linearity, accuracy, and precision. The following tables summarize the expected quantitative performance of an assay for a hypothetical analyte using this compound in comparison to a non-deuterated structural analog and a compound with different physicochemical properties.
Disclaimer: Specific performance data for this compound is not widely available in published literature. The data presented below is representative of the expected performance for a deuterated internal standard based on validation principles and data from its close structural isomer, 1,4-Dimethoxybenzene-D10.
Table 1: Linearity and Range
| Internal Standard | Typical Linear Range (ng/mL) | Correlation Coefficient (r²) | Rationale for Performance |
| This compound | 1 - 1000 | > 0.999 | Near-identical chemical and physical properties to the analyte ensure a consistent response ratio across a wide concentration range. |
| Non-Deuterated Structural Analog (e.g., 1,4-Dimethoxybenzene) | 5 - 1000 | > 0.995 | Similar properties provide good linearity, but minor differences in extraction and ionization can lead to slightly lower correlation. |
| Structurally Unrelated Compound (e.g., Phenanthrene-d10) | 10 - 500 | > 0.990 | Differences in physicochemical properties can lead to greater variability in the response ratio, potentially narrowing the reliable linear range. |
Table 2: Accuracy and Precision
| Internal Standard | Accuracy (% Bias) | Precision (% RSD) | Rationale for Performance |
| This compound | Within ± 5% | < 5% | Effectively compensates for matrix effects and procedural variations, leading to high accuracy and precision.[2] |
| Non-Deuterated Structural Analog (e.g., 1,4-Dimethoxybenzene) | Within ± 15% | < 10% | Good compensation, but subtle differences in behavior can result in slightly higher bias and variability. |
| Structurally Unrelated Compound (e.g., Phenanthrene-d10) | Within ± 20% | < 15% | Less effective at compensating for analyte-specific variations, leading to lower accuracy and precision. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful analytical method validation. The following sections outline a typical workflow for validating an assay using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the same solvent.
-
Working Solutions: Prepare a series of working solutions for the analyte by serial dilution of the stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration that provides an optimal response in the analytical system.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma, serum) in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
For calibration standards and QCs, add the corresponding analyte working solution. For unknown samples, add 10 µL of the solvent.
-
Vortex the samples for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Chromatographic and Mass Spectrometric Conditions (LC-MS/MS)
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and this compound.
Visualizing the Workflow and Rationale
To better illustrate the processes and logic described, the following diagrams are provided.
Experimental workflow for bioanalytical method validation.
Rationale for improved performance with a deuterated internal standard.
References
Establishing Linearity and Dynamic Range with 1,3-Dimethoxybenzene-d6: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of quantitative analytical methods is paramount. A cornerstone of method validation is the establishment of linearity and dynamic range, for which the choice of an internal standard is critical. This guide provides a comparative analysis of 1,3-Dimethoxybenzene-d6 as a deuterated internal standard against other alternatives, supported by established performance benchmarks and detailed experimental protocols.
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, are widely recognized as the gold standard in quantitative bioanalysis, a stance supported by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] The key advantage of a deuterated standard such as this compound is that its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for variations during sample preparation and analysis, including matrix effects.[1] This leads to enhanced precision and accuracy in analytical measurements.[1]
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response.[2] Deuterated compounds are considered the gold standard due to their similar physicochemical properties to the non-deuterated analyte.[2] While specific performance data for this compound is not always publicly available in validation reports, the performance of structurally similar deuterated standards in gas chromatography-mass spectrometry (GC-MS) analysis provides a strong benchmark for expected performance.
The following table summarizes the typical linearity performance of several common deuterated internal standards compared to a non-deuterated structural analog. This data, compiled from various method validation studies, demonstrates the high level of performance expected from such standards.[3]
| Internal Standard | Typical Linear Range | Coefficient of Determination (R²) | Application Context |
| This compound | Analyte Dependent | > 0.995 (Expected) | Analysis of volatile and semi-volatile organic compounds |
| Benzene-d6 | 0.1 - 42 wt% | > 0.999 | ASTM D5769 - Aromatics in Gasoline[3] |
| Toluene-d8 | 0.1 - 42 wt% | > 0.997 | ASTM D5769 - Aromatics in Gasoline[3][4] |
| Ethylbenzene-d10 | 0.1 - 42 wt% | > 0.999 | ASTM D5769 - Aromatics in Gasoline[3] |
| Phenanthrene-d10 | Analyte Dependent | > 0.995 | Analysis of semi-volatile organic compounds[2] |
| Chrysene-d12 | Analyte Dependent | > 0.994 | Analysis of semi-volatile organic compounds[2] |
Experimental Protocols
A comprehensive validation of a bioanalytical method using a deuterated internal standard should be conducted in line with the International Council for Harmonisation (ICH) M10 guideline.[1] The following is a detailed methodology for a typical experiment to establish linearity and dynamic range using this compound.
Preparation of Stock Solutions:
-
Analyte Stock Solution: Prepare a primary stock solution of the target analyte(s) in a suitable solvent (e.g., methanol, dichloromethane) at a high, known concentration (e.g., 1000 µg/mL).
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1000 µg/mL.
Preparation of Calibration Standards:
-
Create a series of at least five to eight calibration standards by performing serial dilutions of the Analyte Stock Solution.
-
The concentration range should bracket the expected concentration of the analyte in unknown samples.
-
Spike each calibration standard with a fixed concentration of the this compound Internal Standard. A typical concentration for the internal standard is at the midpoint of the calibration range (e.g., 10-50 µg/mL).[3]
GC-MS Analysis:
-
Inject a consistent volume (e.g., 1 µL) of each calibration standard into the GC-MS system.
-
The analysis should be performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[3]
Data Analysis and Evaluation:
-
For each calibration level, calculate the Response Factor (RF), which is the ratio of the analyte's peak area to the internal standard's peak area.
-
Plot the Response Factor (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data points. The method is considered linear if the coefficient of determination (R²) is ≥ 0.99.[3]
-
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined by analyzing samples with decreasing concentrations of the analyte. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision (typically within ±20% of the nominal value).[1]
Visualizing the Workflow and Rationale
To better illustrate the process, the following diagrams outline the experimental workflow and the logic behind using an internal standard for establishing linearity.
References
A Comparative Guide to the Cross-Validation of 1,3-Dimethoxybenzene-d6 Quantification by GC-MS, LC-MS/MS, and qNMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical techniques for the quantification of 1,3-Dimethoxybenzene-d6, a deuterated internal standard used in mass spectrometry-based assays. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are evaluated, with supporting data and detailed experimental protocols to inform methodological selection and cross-validation efforts.
Executive Summary
The accurate quantification of internal standards is paramount for the reliability of analytical data in research and drug development. This guide explores the cross-validation of this compound quantification across GC-MS, LC-MS/MS, and qNMR. While all three techniques offer robust means of quantification, they present different advantages and limitations in terms of sensitivity, precision, and workflow complexity. LC-MS/MS and GC-MS are highly sensitive methods ideal for trace-level detection in complex matrices, whereas qNMR provides exceptional accuracy and does not require a chemically identical reference standard for calibration.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative performance for the analysis of small aromatic compounds, which can be considered representative for this compound, using the three analytical techniques. This data is compiled from various sources and is intended for comparative purposes.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | GC-MS | LC-MS/MS | qNMR |
| Linearity (R²) | > 0.99 | > 0.99 | Not Applicable (Direct Quantification) |
| Accuracy (%) | 90-110 | 95-105 | 98-102[1][2] |
| Precision (%RSD) | < 15% | < 10% | < 2%[1] |
| Limit of Quantification (LOQ) | ng/mL to pg/mL | pg/mL to fg/mL | µg/mL to mg/mL |
Table 2: Illustrative Quantitative Data for a Small Aromatic Compound
| Technique | Linearity (R²) | Accuracy (%) | Precision (%RSD, n=6) | LOQ |
| GC-MS | 0.998 | 98.5 | 4.2 | 1 ng/mL |
| LC-MS/MS | 0.999 | 101.2 | 2.8 | 50 pg/mL |
| qNMR | N/A | 99.7 | 0.5 | 10 µg/mL |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-MS, LC-MS/MS, and qNMR are provided below. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
a. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
For sample analysis, add a known amount of a suitable internal standard (if not using this compound as the primary analyte) to both the calibration standards and the unknown samples.
b. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-200.
-
Monitored Ions for this compound (C₈H₄D₆O₂): m/z 144 (Molecular Ion), 129, 98.
c. Data Analysis:
-
Integrate the peak area of the selected ion for this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in unknown samples from the calibration curve.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
a. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution in the initial mobile phase composition.
-
For biological samples, perform a protein precipitation step by adding three volumes of acetonitrile to one volume of the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted for analysis.
b. LC-MS/MS Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions for this compound: Precursor Ion (Q1): m/z 145.1 -> Product Ions (Q3): e.g., 130.1 (loss of CH₃), 102.1 (further fragmentation). Collision energy and other MS parameters should be optimized for the specific instrument.
c. Data Analysis:
-
Integrate the peak area of the most intense and specific MRM transition.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Calculate the concentration of this compound in unknown samples using the calibration curve.
Quantification by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement that allows for direct quantification without the need for a calibration curve, using a certified internal standard.
a. Sample Preparation:
-
Accurately weigh a known amount of this compound (e.g., 5-10 mg) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) to ensure complete dissolution.
-
Transfer an appropriate volume of the solution (e.g., 0.6 mL) to an NMR tube.
b. NMR Acquisition Parameters:
-
Spectrometer: Bruker 400 MHz or higher field instrument.
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard (a delay of 30-60 seconds is often sufficient for small molecules).
-
Number of Scans: 16-64, to achieve a signal-to-noise ratio of >250 for the signals to be integrated.
-
Acquisition Time: > 3 seconds.
c. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = Cᵢₛ * (Iₓ / Iᵢₛ) * (Nᵢₛ / Nₓ) * (MWₓ / MWᵢₛ) * (mᵢₛ / mₓ)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
x = analyte (this compound)
-
is = internal standard
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for each quantification technique.
Caption: Experimental workflow for GC-MS quantification.
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Experimental workflow for qNMR quantification.
Conclusion
The cross-validation of this compound quantification can be effectively performed using GC-MS, LC-MS/MS, and qNMR. The choice of the primary quantification technique will depend on the specific requirements of the assay, including the required sensitivity, the complexity of the sample matrix, and the desired level of accuracy. For routine, high-throughput analysis in complex matrices, LC-MS/MS is often the preferred method due to its high sensitivity and selectivity. GC-MS is a robust alternative for volatile and semi-volatile compounds. qNMR serves as an excellent orthogonal technique for verifying the concentration of stock solutions and for purity assessments, providing a high degree of accuracy without the need for compound-specific calibration standards. By understanding the principles and performance characteristics of each technique, researchers can confidently select and validate their methods for the accurate quantification of this compound and other critical reagents in their analytical workflows.
References
A Comparative Guide to 1,3-Dimethoxybenzene-d6 Certified Reference Materials
For researchers, scientists, and drug development professionals requiring precise and accurate quantification in analytical testing, the choice of a suitable internal standard is paramount. 1,3-Dimethoxybenzene-d6, a deuterated analog of 1,3-dimethoxybenzene, serves as an excellent certified reference material (CRM) for mass spectrometry-based applications, offering a distinct mass shift from its unlabeled counterpart while maintaining similar chemical and physical properties. This guide provides a comparative overview of commercially available this compound CRMs, details a typical experimental protocol for its use, and outlines a logical workflow for selecting the appropriate CRM for your analytical needs.
Product Comparison
The selection of a CRM should be based on its certified properties, including chemical purity and isotopic enrichment. Below is a comparison of this compound and its isomeric alternatives from leading suppliers.
| Product | Supplier | CAS Number | Chemical Purity | Isotopic Purity (atom % D) |
| This compound | LGC Standards | 16469-85-5 | ≥ 98% | 99% |
| This compound | CDN Isotopes | 16469-85-5 | ≥ 98% | 99% |
| 1,2-Dimethoxybenzene-d6 | LGC Standards | 24658-24-0 | Not specified | Not specified |
| 1,4-Dimethoxybenzene-d6 | LGC Standards | 24658-26-2 | Not specified | Not specified |
Note: While full Certificates of Analysis with detailed information on uncertainty and traceability were not publicly available, the information presented is based on the product specifications provided by the suppliers. It is recommended to request a lot-specific Certificate of Analysis before purchase.
Experimental Protocol: Quantification of a Target Analyte using this compound as an Internal Standard by GC-MS
This protocol outlines a general procedure for the use of this compound as an internal standard for the quantification of a target analyte in a sample matrix by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents:
-
This compound certified reference material
-
Target analyte standard
-
High-purity solvent (e.g., methanol, acetonitrile, dichloromethane)
-
Sample matrix
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
2. Preparation of Standard Solutions:
-
Internal Standard Stock Solution (IS-Stock): Accurately weigh a known amount of this compound CRM and dissolve it in a known volume of high-purity solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Analyte Stock Solution (A-Stock): Prepare a stock solution of the target analyte in a similar manner.
-
Calibration Standards: Prepare a series of calibration standards by spiking known, varying concentrations of the analyte stock solution into a constant volume of the internal standard stock solution. This creates a calibration curve with a fixed concentration of the internal standard.
3. Sample Preparation:
-
Accurately measure a known amount of the sample matrix.
-
Spike the sample with a known amount of the this compound internal standard stock solution.
-
Perform necessary extraction and clean-up steps to isolate the analyte and internal standard from the sample matrix.
-
The final extract is then ready for GC-MS analysis.
4. GC-MS Analysis:
-
Injection: Inject a small, fixed volume (e.g., 1 µL) of the prepared standards and samples into the GC-MS system.
-
Gas Chromatography: The GC separates the analyte and the internal standard based on their volatility and interaction with the stationary phase of the column. A typical temperature program would start at a low temperature, ramp up to a higher temperature to ensure elution of all compounds, and then hold for a period to clean the column.
-
Mass Spectrometry: The mass spectrometer detects and quantifies the ions of the analyte and the internal standard. For quantification, it is common to use Selected Ion Monitoring (SIM) mode, where only the characteristic ions for the analyte and this compound are monitored.
5. Data Analysis:
-
Calculate the response ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of the analyte.
-
Calculate the response ratio for the sample and use the calibration curve to determine the concentration of the analyte in the sample.
Workflow for CRM Selection
The following diagram illustrates a logical workflow for selecting a suitable Certified Reference Material for your analytical method.
Caption: A workflow for selecting a Certified Reference Material.
This guide provides a foundational understanding of the availability and application of this compound as a certified reference material. By carefully considering the product specifications and implementing a robust analytical methodology, researchers can achieve reliable and accurate quantitative results.
Performance Showdown: 1,3-Dimethoxybenzene-d6 as a Superior Internal Standard in Bioanalysis
For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard is a critical factor that can significantly impact the quality of analytical data. This guide provides a comprehensive comparison of 1,3-Dimethoxybenzene-d6, a stable isotope-labeled (SIL) internal standard, with alternative structural analogs, supported by representative experimental data and detailed protocols.
Stable isotope-labeled compounds, such as this compound, are widely considered the "gold standard" for internal standards in quantitative mass spectrometry.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest, 1,3-Dimethoxybenzene. This near-identical behavior allows them to effectively compensate for variations that can occur during sample preparation, chromatographic separation, and detection.[3][4]
Comparative Performance: Deuterated vs. Structural Analog Internal Standards
To illustrate the superior performance of a deuterated internal standard, the following table presents a comparison of key validation parameters for this compound versus a hypothetical structural analog internal standard in human plasma. The data, while illustrative, is based on typical performance characteristics observed in validated bioanalytical methods employing SIL internal standards.[5][6]
| Performance Metric | This compound (SIL IS) | Structural Analog IS | Significance in Bioanalysis |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | A lower bias indicates that the measured concentration is closer to the true concentration of the analyte.[1][7] |
| Precision (%RSD) | Typically < 5% | < 15% | High precision demonstrates the reproducibility of the method over repeated measurements.[1][5] |
| Recovery (%) | Consistent and tracks analyte | Variable | Consistent recovery of the internal standard that mirrors the analyte is crucial for accurate quantification.[8][9] |
| Matrix Effect | Effectively compensated | Potential for significant impact | The ability to compensate for ion suppression or enhancement from complex biological matrices is a key advantage of SIL IS.[10][11][12] |
Experimental Protocol: Quantification of 1,3-Dimethoxybenzene in Human Plasma using LC-MS/MS
This section outlines a representative protocol for the extraction and analysis of 1,3-Dimethoxybenzene from human plasma using this compound as an internal standard.
1. Materials and Reagents
-
1,3-Dimethoxybenzene reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2 EDTA)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1,3-Dimethoxybenzene and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 1,3-Dimethoxybenzene stock solution with a 50:50 methanol:water mixture to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Use a suitable gradient elution.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
1,3-Dimethoxybenzene: Q1/Q3 (e.g., 139.1 -> 109.1)
-
This compound: Q1/Q3 (e.g., 145.1 -> 115.1)
-
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the bioanalytical workflow and the fundamental logic behind using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Recovery of 400 Chemicals with Three Extraction Methods for Low Volumes of Human Plasma Quantified by Instrumental Analysis and In Vitro Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Deuterium and ¹³C Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled (SIL) internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) is the gold standard for achieving this. However, the choice of isotope—primarily deuterium (²H) or carbon-13 (¹³C)—can significantly impact assay performance. This guide provides an objective comparison of deuterium and ¹³C labeled internal standards, supported by established principles and experimental observations, to aid in the selection of the most appropriate standard for your bioanalytical needs.
The Isotope Effect: A Fundamental Consideration
The "isotope effect" refers to the differences in physicochemical properties of molecules that arise from the substitution of an atom with one of its isotopes. These effects are more pronounced when the relative mass difference between the isotopes is large. The mass of deuterium is approximately double that of protium (¹H), whereas the mass of ¹³C is only about 8% greater than that of ¹²C. This substantial mass difference between deuterium and hydrogen is the primary reason for the observable isotope effects with deuterated standards.[1][2]
Performance Comparison: Deuterium vs. ¹³C Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit identical extraction recovery and ionization efficiency, and be isotopically stable throughout the analytical process.[3][4] While both deuterium and ¹³C labeled standards are designed to mimic the analyte, their performance can differ significantly.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key performance differences between deuterium and ¹³C labeled internal standards based on principles and data from various studies.
| Performance Parameter | Deuterium (²H) Labeled Internal Standard | Carbon-13 (¹³C) Labeled Internal Standard | Rationale and Impact on Bioanalysis |
| Chromatographic Co-elution | Often exhibits a retention time shift, typically eluting slightly earlier in reversed-phase LC.[3][5][6] | Generally co-elutes perfectly with the unlabeled analyte.[3][7] | Perfect co-elution is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak. A chromatographic shift can lead to the analyte and internal standard experiencing different levels of ion suppression or enhancement, compromising accuracy.[2][8][9] |
| Compensation for Matrix Effects | May provide incomplete compensation due to chromatographic separation from the analyte.[7][9] | Provides superior compensation due to identical chromatographic behavior.[2][3][10] | Incomplete compensation for matrix effects can introduce significant variability and inaccuracy into the quantitative results.[9] |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium with hydrogen, particularly if the label is on a heteroatom or an activated carbon.[3][7][11] | Highly stable with no risk of isotopic exchange under typical analytical conditions.[8][10][11] | Loss of the isotopic label can lead to an underestimation of the internal standard concentration and a corresponding overestimation of the analyte concentration.[11] |
| Metabolic Stability & Switching | The C-D bond is stronger than the C-H bond, which can slow down metabolism at the site of deuteration. This can sometimes lead to "metabolic switching," where the molecule is metabolized via an alternative pathway.[12][13][14] | Generally does not alter the rate or pathway of metabolism.[7] | Metabolic switching can complicate the interpretation of pharmacokinetic and metabolism data. While slowing metabolism can be a therapeutic strategy, it is an undesirable characteristic for an internal standard which should mimic the analyte's behavior.[12][14] |
| Ionization Efficiency | Can differ from the analyte, especially if chromatographic shifts cause it to elute in a region with different matrix components.[3][15] | Identical to the analyte, ensuring accurate compensation for variations in ionization.[3] | Differences in ionization efficiency between the analyte and internal standard can lead to biased results. |
| Cost and Availability | Generally less expensive and more widely available.[4][11][16] | Typically more expensive and less commonly available due to more complex synthesis.[4][16] | Cost and availability are practical considerations that may influence the choice of internal standard, particularly in high-throughput screening environments. |
Experimental Protocols
While specific experimental conditions will vary depending on the analyte and matrix, the following provides a generalized methodology for evaluating the performance of deuterium and ¹³C labeled internal standards.
Protocol 1: Assessment of Chromatographic Co-elution
Objective: To determine the difference in retention time (ΔRT) between the analyte and its deuterated and ¹³C labeled internal standards.
Methodology:
-
Sample Preparation: Prepare a solution containing the analyte and a known concentration of both the deuterated and ¹³C labeled internal standards in a relevant solvent (e.g., 50:50 acetonitrile:water).
-
LC-MS/MS Analysis:
-
Inject the sample onto a reversed-phase HPLC or UPLC system coupled to a tandem mass spectrometer.
-
Employ a gradient elution profile typical for the analyte of interest.
-
Monitor the analyte and both internal standards using their specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Overlay the chromatograms of the analyte and each internal standard.
-
Determine the retention time for each peak at its apex.
-
Calculate the ΔRT between the analyte and each internal standard. A ΔRT of zero indicates perfect co-elution.
-
Protocol 2: Evaluation of Matrix Effects
Objective: To compare the ability of deuterated and ¹³C labeled internal standards to compensate for matrix-induced ion suppression or enhancement.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and each internal standard in a clean solvent.
-
Set 2 (Post-extraction Spike): Extract a blank biological matrix (e.g., plasma, urine) using the intended sample preparation method. Spike the extracted matrix with the analyte and each internal standard at the same concentrations as in Set 1.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using the same LC-MS/MS method as in Protocol 1.
-
Data Analysis:
-
Calculate the matrix effect (ME) for the analyte and each internal standard using the formula: ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100.
-
Calculate the internal standard-normalized matrix effect. An ideal internal standard will have a normalized matrix effect close to 100%, indicating complete compensation.
-
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) can help illustrate the workflows and principles discussed.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. ukisotope.com [ukisotope.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
The Analytical Edge: A Comparative Guide to 1,3-Dimethoxybenzene-d6 as an Internal Standard
In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical development and environmental analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of 1,3-Dimethoxybenzene-d6, a deuterated aromatic ether, against other commonly employed internal standards. By examining its performance characteristics and providing detailed experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to optimize their analytical methodologies.
Performance Comparison of Internal Standards
Stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry-based analyses like Gas Chromatography-Mass Spectrometry (GC-MS).[1] Their key advantage lies in their chemical and physical similarity to the analyte of interest, which ensures they behave almost identically during sample preparation, extraction, and chromatographic separation.[2][3][4] This co-elution and similar ionization behavior effectively compensates for matrix effects and variations in sample handling, leading to enhanced accuracy and precision.[4][5]
While specific inter-laboratory studies focused exclusively on this compound are not prevalent in publicly available literature, its utility can be benchmarked against other deuterated and non-deuterated internal standards commonly used in similar applications. The following table summarizes typical performance data for various internal standards, providing a comparative framework for evaluating this compound.
| Internal Standard | Analyte Class | Typical Linearity (R²) | Average Recovery (%) | Key Advantages | Potential Limitations |
| This compound | Volatile/Semi-Volatile Organics | > 0.99 | 95-105 | High chemical similarity to aromatic analytes, good thermal stability. | Potential for isotopic exchange in certain matrices. |
| Acenaphthene-d10 | Polycyclic Aromatic Hydrocarbons (PAHs) | > 0.995 | 90-110 | Well-established for environmental analysis, commercially available. | Less suitable for non-PAH analytes. |
| Chrysene-d12 | Polycyclic Aromatic Hydrocarbons (PAHs) | > 0.995 | 85-115 | Similar properties to higher molecular weight PAHs. | Higher cost compared to other standards. |
| Phenanthrene-d10 | Polycyclic Aromatic Hydrocarbons (PAHs) | > 0.99 | 92-108 | Good surrogate for a range of PAHs. | May not be representative of all PAH isomers. |
| Atrazine-d5 | Pesticides | > 0.99 | 93-107 | Specific for triazine-class pesticides. | Limited applicability to other analyte classes. |
Experimental Protocols
The effective use of this compound as an internal standard requires meticulous adherence to established analytical protocols. Below are detailed methodologies for its application in a typical GC-MS workflow.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of neat this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetone).
-
Working Internal Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 with the chosen solvent to create a working solution. This solution will be used to spike all calibration standards, quality control samples, and unknown samples.
Sample Preparation and Extraction
-
Spiking: To a known volume or weight of the sample, add a precise volume of the working internal standard solution (10 µg/mL). The amount added should result in a final concentration that is within the linear range of the instrument and comparable to the expected analyte concentration.
-
Extraction: Perform the sample extraction using a validated method appropriate for the analyte and matrix (e.g., liquid-liquid extraction, solid-phase extraction). The internal standard will co-extract with the analyte.
-
Concentration and Reconstitution: If necessary, evaporate the extract to a smaller volume and reconstitute it in a solvent suitable for GC-MS analysis.
GC-MS Analysis
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for the separation of semi-volatile aromatic compounds.
-
Injector Temperature: 250-280 °C.
-
Oven Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor at least one quantifier ion and one or two qualifier ions for both the analyte and this compound. The molecular ion for this compound is expected at m/z 144.[6]
-
Data Analysis
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard.
-
Response Factor: Calculate the response factor (RF) for each calibration point using the formula: RF = (Analyte Peak Area / Internal Standard Peak Area) / (Analyte Concentration / Internal Standard Concentration).
-
Quantification: Determine the concentration of the analyte in the unknown samples by using the average RF from the calibration curve and the peak areas of the analyte and internal standard in the sample.
Visualizing the Analytical Workflow
To further clarify the logical flow of a quantitative analysis using an internal standard, the following diagrams illustrate the key stages.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Role of the internal standard in mitigating matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. 1,3-Dimethoxy-d6-benzene | LGC Standards [lgcstandards.com]
A Comparative Guide to qNMR Standards: 1,3-Dimethoxybenzene-d6 vs. 1,3,5-trimethoxybenzene
For researchers, scientists, and drug development professionals, the accuracy and precision of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are paramount for compound quantification and purity determination. The choice of an appropriate internal standard is a critical factor in achieving reliable results. This guide provides an objective comparison between two potential qNMR standards: 1,3-Dimethoxybenzene-d6 and the widely established 1,3,5-trimethoxybenzene.
This comparison will delve into the key performance characteristics of each compound, supported by available data, to assist in the selection of the most suitable standard for your analytical needs. While 1,3,5-trimethoxybenzene is a well-documented and commercially available certified reference material (CRM) for qNMR, this guide also explores the potential of this compound as an alternative.
Performance Comparison: Key Quantitative Data
A suitable qNMR standard should possess several key attributes, including high purity, chemical stability, and signals in the ¹H NMR spectrum that are sharp, well-resolved, and do not overlap with analyte signals. The following table summarizes the key properties of this compound and 1,3,5-trimethoxybenzene.
| Feature | This compound | 1,3,5-trimethoxybenzene |
| Molecular Weight | 144.20 g/mol | 168.19 g/mol [1] |
| Structure | C₆H₄(OCD₃)₂ | C₆H₃(OCH₃)₃ |
| ¹H NMR Signals | Aromatic protons | Two sharp singlets: aromatic protons (~6.1 ppm) and methoxy protons (~3.8 ppm)[2] |
| Protons for Quantification | 4 aromatic protons | 3 aromatic protons or 9 methoxy protons[2] |
| Certified Purity | Information not readily available | ≥99.0% to ≥99.9% (available as a Certified Reference Material)[1][2] |
| Key Advantages | Potentially simpler aromatic spectrum due to deuterated methoxy groups. | Well-established CRM with extensive documentation, two distinct singlets for quantification flexibility.[2] |
| Key Disadvantages | Lack of available data as a certified qNMR standard, purity for quantitative use is not widely documented. | Methoxy signal may overlap with certain analytes. |
| Solubility | Expected to be soluble in common organic deuterated solvents. | Good solubility in organic solvents like CDCl₃, DMSO-d₆, and Acetone-d₆.[2] |
Experimental Protocols
A standardized and meticulously executed experimental protocol is crucial for obtaining accurate and reproducible qNMR results. The following provides a general methodology for using an internal standard for the purity determination of a compound.
I. Materials and Equipment
-
Analyte: The compound of interest.
-
Internal Standard: 1,3,5-trimethoxybenzene (CRM) or this compound.
-
Deuterated Solvent: High-purity deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d₆).[2]
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analytical Balance: Calibrated balance with a readability of at least 0.01 mg.[2]
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Glassware: Volumetric flasks, pipettes, and vials.
II. Sample Preparation
-
Accurate Weighing: Accurately weigh a specific amount of the internal standard into a clean vial.
-
Analyte Addition: Accurately weigh the analyte into the same vial. An ideal molar ratio of analyte to internal standard is between 0.5 and 2.
-
Dissolution: Add a precise volume of the deuterated solvent to the vial.
-
Homogenization: Ensure complete dissolution and homogenization of the sample by vortexing or brief sonication.
-
Transfer: Transfer the solution to a high-precision NMR tube.
III. NMR Data Acquisition
-
Pulse Angle: Set to 90° to maximize signal intensity.[2]
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the standard to ensure complete relaxation and accurate integration.[2] The T₁ values should be determined experimentally.
-
Acquisition Time (at): Typically 2-4 seconds.[2]
-
Number of Scans (ns): Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[2]
-
Spectral Width (sw): Ensure the spectral width encompasses all signals of interest.
IV. Data Processing and Purity Calculation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction to ensure accurate integration.[2]
-
Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For 1,3,5-trimethoxybenzene, either the aromatic or the methoxy singlet can be used.[2] For this compound, the aromatic proton signals would be used.
-
Purity Calculation: The purity of the analyte can be calculated using the following equation:
Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS (%)
Where:
-
I = Integrated area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
PurityIS = Certified purity of the internal standard
-
Visualization of Experimental and Logical Workflows
To further clarify the processes involved in qNMR, the following diagrams illustrate the key workflows.
Caption: Logical workflow for qNMR standard selection and analysis.
Caption: High-level experimental workflow for a typical qNMR analysis.
Conclusion
The selection of an internal standard is a critical decision in quantitative NMR analysis. 1,3,5-trimethoxybenzene stands out as a robust and reliable choice, backed by its availability as a certified reference material with well-characterized purity and extensive documentation in scientific literature.[2][3] Its two distinct and sharp singlets in the ¹H NMR spectrum offer flexibility in quantification, minimizing the risk of signal overlap with a wide range of analytes.
This compound , while theoretically a viable candidate due to its structure which would provide a simplified aromatic proton spectrum, currently lacks the necessary certification and supporting data to be recommended for routine, high-accuracy qNMR applications. For researchers requiring the highest level of metrological traceability and confidence in their quantitative results, 1,3,5-trimethoxybenzene is the demonstrably superior choice. Further studies and the potential development of a certified reference material for this compound would be necessary to establish it as a comparable alternative.
References
- 1. 621-23-8・1,3,5-Trimethoxybenzene Standard・207-20411[Detail Information] | [Synthesis & Materials][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3,5-Trimethoxybenzene Standard for quantitative NMR, TraceCERT 621-23-8 [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 1,3-Dimethoxybenzene-d6: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1,3-Dimethoxybenzene-d6. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, adhering to general safety guidelines. This guidance is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Information
This compound should be handled with care. Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE).
Hazard and Safety Information for 1,3-Dimethoxybenzene
| Property | Information |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H341: Suspected of causing genetic defects. |
| GHS Precautionary Statements | P201: Obtain special instructions before use. P261: Avoid breathing mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves, protective clothing, eye protection and face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P501: Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation. |
| Incompatibilities | Strong oxidizing agents. |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide. |
Note: The hazard information provided is for 1,3-Dimethoxybenzene. The deuterated form, this compound, is expected to have similar hazardous properties.
II. Disposal Procedure
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. It is mandatory to adhere to all federal, state, and local regulations.[1]
Step-by-Step Disposal Protocol:
-
Segregation and Storage:
-
Store waste this compound in a designated, well-ventilated, and cool, dry area away from incompatible materials, particularly strong oxidizing agents.
-
Use a clearly labeled, sealed, and compatible waste container.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste."
-
The label must include the full chemical name "this compound," the quantity of waste, and the date of accumulation.
-
Include the name and contact information of the principal investigator or responsible party.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a complete and accurate inventory of the chemicals for disposal.
-
Recommended Disposal Method (to be performed by a licensed facility):
The preferred method of disposal is incineration. This may involve dissolving or mixing the material with a combustible solvent.[2]
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, the container can often be disposed of as regular waste, but ensure the label is defaced. Consult with your institution's EHS office for specific guidance on container disposal.
Important Note: Never dispose of this compound down the drain or in regular trash.[2]
III. Accidental Release Measures
In the event of a spill, follow these procedures:
Minor Spills:
-
Remove all ignition sources.[3]
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]
-
Contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[3]
-
Collect the absorbed material and place it into a suitable, labeled container for waste disposal.[3]
-
Clean the spill area thoroughly.
Major Spills:
-
Evacuate the area and move upwind.[3]
-
Alert the appropriate emergency response team or fire brigade and inform them of the location and nature of the hazard.[3]
-
Prevent the spill from entering drains or waterways.[3]
-
Only trained personnel with appropriate breathing apparatus and protective gear should handle major spills.[3]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
